molecular formula C13H14N2 B096761 1,3-Bis(4-pyridyl)propane CAS No. 17252-51-6

1,3-Bis(4-pyridyl)propane

Cat. No.: B096761
CAS No.: 17252-51-6
M. Wt: 198.26 g/mol
InChI Key: OGNCVVRIKNGJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

IUPAC Name

4-(3-pyridin-4-ylpropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13/h4-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNCVVRIKNGJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044852
Record name 4,4'-Propane-1,3-diyldipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Pyridine, 4,4'-(1,3-propanediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17252-51-6
Record name 1,3-Bis(4′-pyridyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17252-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Trimethylenedipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017252516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Trimethylenedipyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4,4'-(1,3-propanediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Propane-1,3-diyldipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(propane-1,3-diyl)dipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-TRIMETHYLENEDIPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46E636572H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(4-pyridyl)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Bis(4-pyridyl)propane, a versatile bipyridyl ligand. It covers its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in coordination chemistry and materials science.

Nomenclature and Chemical Identity

This compound is a flexible N-donor ligand used extensively in the construction of coordination polymers and metal-organic frameworks (MOFs). Its propane spacer allows for a variety of conformational geometries, influencing the architecture of the resulting supramolecular structures.

The standard identifier for this compound is its IUPAC name.

  • IUPAC Name: 4-(3-pyridin-4-ylpropyl)pyridine[1]

  • Common Synonyms: 1,3-Di(4-pyridyl)propane, 4,4'-Trimethylenedipyridine[1][2][3]

  • CAS Number: 17252-51-6[1][2][3][4][5][6][7]

The molecule consists of two pyridine rings linked by a central three-carbon (propane) chain.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂[1][2][4]
Molecular Weight 198.26 g/mol [1][2]
Appearance White to light yellow powder or crystal[2][4]
Melting Point 57-60 °C[2][3][7]
Boiling Point 158-162 °C (at 2 Torr)[2][3]
Density 1.066 ± 0.06 g/cm³ (Predicted)[2][3]
Solubility >29.7 µg/mL in water at pH 7.4[1]
pKa 6.30 ± 0.10 (Predicted)[3]
TechniqueKey Features and ObservationsReference
¹H NMR Spectra available in spectral databases. Signals correspond to protons on the pyridine rings and the propane bridge.[1][8]
¹³C NMR Spectra available in spectral databases. Confirms the carbon skeleton of the molecule.[1]
FT-IR (KBr, cm⁻¹) 3066, 2926, 2854 (C-H stretching); 1614, 1558, 1504 (aromatic C=C and C=N stretching); 1425 (CH₂ bending); 813 (C-H out-of-plane bending).[8]
GC-MS Molecular ion peak (m/z) at 198, with major fragment ions at 106 and 93.[1]

Synthesis and Experimental Protocols

This compound is primarily used as a building block or ligand in more complex syntheses. Below is a detailed protocol for its use in the synthesis of an octahedral rhenium cluster complex, which illustrates its role as a coordinating ligand.

This procedure details the synthesis of a rhenium cluster complex where this compound (bpp) acts as an apical ligand.[8]

Materials:

  • Cs₄[Re₆S₈Cl₆]·2H₂O (precursor, 0.200 g, 0.09 mmol)

  • This compound (bpp) (0.2 g, 1.01 mmol)

  • Deionized water (3 mL)

  • Acetonitrile (10 mL)

  • Diethyl ether (45 mL)

  • Glass ampule

Procedure:

  • A solution of Cs₄[Re₆S₈Cl₆]·2H₂O and a significant excess of this compound in 3 mL of water is prepared and placed into a glass ampule.

  • The ampule is sealed under vacuum and heated in a furnace to 160 °C.

  • The reaction mixture is maintained at this temperature for 24 hours and then allowed to cool to room temperature at a natural rate.

  • The target product separates as a red oil at the bottom of the ampule.

  • The aqueous supernatant is carefully decanted and removed.

  • The remaining red oil is dissolved in 10 mL of acetonitrile.

  • Diethyl ether is slowly added to the acetonitrile solution to precipitate the product as a powder.

  • The resulting powder is collected by filtration, washed with three 15 mL portions of diethyl ether, and subsequently dried in air.

Expected Yield: 0.208 g (98%)[8]

workflow start Reactants: Cs₄[Re₆S₈Cl₆]·2H₂O This compound Water step1 1. Combine reactants in a glass ampule. start->step1 step2 2. Seal ampule and heat at 160°C for 24h. step1->step2 step3 3. Cool to room temperature. Product separates as oil. step2->step3 step4 4. Decant aqueous layer. step3->step4 step5 5. Dissolve oil in acetonitrile. step4->step5 step6 6. Precipitate product with diethyl ether. step5->step6 step7 7. Filter, wash with ether, and air dry. step6->step7 end_node Final Product: trans-[Re₆S₈(bpp)₄Cl₂] step7->end_node

Caption: Workflow for the synthesis of a rhenium cluster using bpp.

Applications and Research Interest

This compound's primary utility lies in supramolecular chemistry and materials science, where its flexible nature is highly valued.

  • Coordination Polymers and MOFs: The propane linker provides conformational flexibility, allowing it to bridge metal centers at various angles and distances. This property has been exploited to construct diverse coordination polymers with different dimensionalities and potential applications in gas storage and catalysis.[6]

  • Ligand in Cluster Chemistry: As demonstrated in the protocol above, it serves as an apical ligand in the synthesis of complex metal clusters. The separation of the pyridine rings' electronic systems by the propane spacer has a significant effect on the electrochemical and spectroscopic properties of the resulting cluster complexes.[8]

  • Liquid Crystalline Materials: It is a key component in the synthesis of ligand-bridged dicobaloximes. Preliminary studies indicate that these complex molecules may exhibit smectic-G mesophases, a type of liquid crystal phase, which is influenced by the flexible spacer of the bpp ligand.[9]

  • Chemical Intermediate: It is used in the manufacturing of other basic organic chemicals.[1][2]

Biological Activity and Drug Development Context

Direct biological activity data for this compound is not extensively reported in the literature. However, the pyridine nucleus is a fundamental scaffold in medicinal chemistry, present in numerous therapeutic agents with a wide range of activities.[10]

While research has focused on its derivatives, such as pyridinyl propanediols for potential anticancer applications, this compound itself is more recognized for its structural role in creating larger, metal-containing complexes rather than as a standalone bioactive agent.[10][11] Its use in forming dicobaloxime complexes, which are related to Vitamin B₁₂ derivatives, suggests a potential, though unexplored, avenue for research in bioinorganic chemistry.[11]

logical_relation bpp This compound (bpp) ligand Flexible Bidentate Ligand bpp->ligand Acts as metal Metal Ions / Clusters (e.g., Re, Co, Zn) ligand->metal Coordinates with polymers Coordination Polymers / MOFs metal->polymers clusters Metal Cluster Complexes metal->clusters lc Dicobaloxime Complexes metal->lc materials Advanced Materials polymers->materials clusters->materials lc->materials catalysis Potential Application: Catalysis materials->catalysis gas_storage Potential Application: Gas Storage materials->gas_storage liquid_crystals Potential Application: Liquid Crystals materials->liquid_crystals

Caption: Role of this compound in materials synthesis.

References

Molecular weight and formula of 1,3-Bis(4-pyridyl)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 1,3-Bis(4-pyridyl)propane, a versatile bidentate ligand used extensively in the fields of coordination chemistry, crystal engineering, and materials science. Its linear and flexible nature makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueReferences
Chemical Formula C₁₃H₁₄N₂[1][2][3][4][5]
Molecular Weight 198.26 g/mol [1][2][6][7]
Synonyms 4,4'-Trimethylenedipyridine, 1,3-Di(4-pyridyl)propane[1][6]
CAS Number 17252-51-6[1][2][6]

Structural Composition

The structure of this compound consists of two pyridyl rings linked by a central propane chain. This arrangement allows for the formation of coordination complexes and extended networks. The logical relationship between these components is illustrated in the diagram below.

Diagram of this compound Components A This compound B 2x Pyridyl Groups A->B contains C 1x Propane Linker A->C contains

Caption: Structural components of this compound.

This document is intended for technical reference. For detailed experimental protocols involving this compound, direct consultation of peer-reviewed literature in the relevant application area is recommended.

References

Spectroscopic Profile of 1,3-Bis(4-pyridyl)propane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1,3-Bis(4-pyridyl)propane, a molecule of interest in coordination chemistry, materials science, and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in various scientific endeavors.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₄N₂, with a molecular weight of 198.26 g/mol .[1] The structural and spectroscopic data presented herein are essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Doublet4HH-2, H-6, H-2', H-6'
~7.1Doublet4HH-3, H-5, H-3', H-5'
~2.6Triplet4Hα-CH₂
~1.9Quintet2Hβ-CH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~150C-2, C-6, C-2', C-6'
~148C-4, C-4'
~124C-3, C-5, C-3', H-5'
~35α-CH₂
~30β-CH₂
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The following table lists the characteristic vibrational frequencies for this compound.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3020MediumAromatic C-H stretch
~2930MediumAliphatic C-H stretch
~1600StrongPyridine ring C=C and C=N stretching
~1415MediumCH₂ scissoring
~810StrongC-H out-of-plane bending for 4-substituted pyridine
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data below was obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)AssignmentTechnique
198~100[M]⁺GC-MS
106High[C₇H₈N]⁺GC-MS
93High[C₆H₅N]⁺GC-MS

Table 5: ESI-QTOF MS/MS Fragmentation of [M+H]⁺ (m/z 199.123)

Fragment m/z
199.1230
106.0651
93.0573
107.0729
94.0651

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may vary depending on the specific instrumentation used.

NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum.

IR Spectroscopy

An infrared spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph. The separated components are then introduced into the mass spectrometer, typically using electron ionization (EI). For ESI-MS, the sample is dissolved in a suitable solvent and infused into the electrospray source.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (GC-MS, ESI-MS) Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to 1,3-Bis(4-pyridyl)propane in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Bis(4-pyridyl)propane, a versatile building block in supramolecular chemistry and crystal engineering. It details its chemical identity, properties, and significant role in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. This document is intended for researchers and professionals in the fields of materials science, chemistry, and drug development who are interested in the application of this flexible linker in creating novel functional materials.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and databases. Proper identification is crucial for accurate literature searches and procurement.

Systematic Name Common Synonyms CAS Number
4,4'-(1,3-Propanediyl)bis(pyridine)1,3-Di(4-pyridyl)propane17252-51-6
4,4'-Trimethylenedipyridine1,3-Bis(4-pyridinyl)propane
Pyridine, 4,4'-(1,3-propanediyl)bis-4,4'-Trimethylenebispyridine
4-(3-pyridin-4-ylpropyl)pyridine1,3-Di(pyridin-4-yl)propane

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.26 g/mol
Appearance White to light yellow crystalline powder
Melting Point 57-60 °C
Boiling Point 158-162 °C at 2 Torr
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).

Role in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is extensively utilized as a flexible organic linker in the construction of coordination polymers and MOFs. Its propane chain allows for a range of conformational flexibilities, including trans and gauche conformations, which in turn enables the formation of diverse and complex supramolecular architectures. The terminal pyridyl groups act as ditopic nitrogen donors, readily coordinating with various metal centers.

The flexibility of the propane linker is a key feature that allows for the formation of different network topologies, such as one-dimensional (1D) zigzag or helical chains, two-dimensional (2D) layered structures, and three-dimensional (3D) interpenetrating frameworks, including diamondoid and helical networks.[1][2] The choice of metal ion, counter-anion, and solvent system also plays a crucial role in directing the final structure.

Logical Relationship: From Building Blocks to 3D Frameworks

The self-assembly process of forming a 3D metal-organic framework with this compound can be visualized as a hierarchical construction. Metal ions and the organic linker first coordinate to form secondary building units (SBUs), which then propagate in three dimensions to create the final porous framework.

Zigzag_Chain cluster_L1 bpp cluster_L2 bpp M1 M L1_N1 M1->L1_N1 M2 M L2_N1 M2->L2_N1 M3 M L1_C1 L1_N1->L1_C1 L1_C2 L1_C1->L1_C2 L1_C3 L1_C2->L1_C3 L1_N2 L1_C3->L1_N2 L1_N2->M2 L2_C1 L2_N1->L2_C1 L2_C2 L2_C1->L2_C2 L2_C3 L2_C2->L2_C3 L2_N2 L2_C3->L2_N2 L2_N2->M3 Pillared_Framework cluster_layer1 2D Layer 1 cluster_layer2 2D Layer 2 L1_M1 Metal Node L1_M2 Metal Node L1_M1->L1_M2 bpp1 bpp L1_M1->bpp1 Coordination bpp2 bpp L1_M2->bpp2 Coordination L2_M1 Metal Node L2_M2 Metal Node L2_M1->L2_M2 bpp1->L2_M1 bpp2->L2_M2

References

Thermal Stability and Decomposition of 1,3-Bis(4-pyridyl)propane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 1,3-Bis(4-pyridyl)propane. A thorough review of existing literature reveals a notable gap in data concerning the thermal analysis of the free ligand. The majority of available research focuses on the thermal properties of metal-organic frameworks (MOFs) and coordination polymers incorporating this compound. This guide summarizes the thermal stability data for these complexes, offering insights into how the coordination environment influences the decomposition of the ligand. Furthermore, standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to facilitate future research on the pure compound. A logical workflow for thermal stability analysis is also provided in a visual format.

Introduction

This compound, a versatile bidentate N-donor ligand, is extensively utilized in the construction of supramolecular architectures, including metal-organic frameworks (MOFs) and coordination polymers. Its flexible propane linker allows for the formation of diverse and intricate network structures. Understanding the thermal stability of this ligand is paramount for determining the operational temperature limits of the materials it forms, which is a critical parameter for applications in catalysis, gas storage, and drug delivery.

Thermal Stability of this compound in Coordination Complexes

The thermal stability of this compound is significantly influenced by its coordination to a metal center. In general, the decomposition temperature of the ligand is elevated when it is part of a coordination complex, as the coordination bonds require additional energy to be broken. The specific decomposition temperature and pathway are dependent on the nature of the metal ion, the overall structure of the complex, and the experimental conditions.

Quantitative Data from Thermal Analysis of Coordination Complexes

The following table summarizes the key thermal stability data found in the literature for coordination polymers incorporating this compound (bpp). It is crucial to reiterate that these values represent the stability of the entire complex and not the free ligand.

ComplexOnset of Decomposition (°C)MethodNotes
[NiCl₂(bpp)₂]n203.8TGAThe complex is reported to be stable up to this temperature.
[(bpp)₃Mo₅P₂O₂₃]·8H₂O207TGAThe complex is reported to be stable up to this temperature.

TGA: Thermogravimetric Analysis

Predicted Thermal Decomposition Pathway

While experimental data on the pyrolysis of free this compound is unavailable, a putative decomposition pathway can be hypothesized based on its chemical structure. The initial decomposition is likely to involve the cleavage of the C-C bonds in the propane linker, as these are generally the weakest bonds in the molecule. This would lead to the formation of various smaller pyridyl-containing fragments. At higher temperatures, the pyridine rings themselves would be expected to fragment.

A detailed analysis using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required to elucidate the exact decomposition products and mechanism.

Experimental Protocols

To address the existing knowledge gap, the following are detailed, standardized protocols for conducting thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound decomposes and to quantify the mass loss associated with the decomposition process.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of weight loss (Tmax) from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of pure this compound into a hermetically sealed DSC pan (e.g., aluminum). An empty, sealed pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic and exothermic peaks corresponding to melting, crystallization, or decomposition.

    • Integrate the peak areas to determine the enthalpy of each transition.

Visualizing the Workflow for Thermal Stability Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Thermal_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Acquisition & Processing cluster_interpretation 4. Interpretation & Reporting Sample Pure Compound (this compound) Weighing Accurate Weighing Sample->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Weighing->DSC TG_Curve TGA Curve (% Weight Loss vs. Temp) TGA->TG_Curve DSC_Thermogram DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Thermogram DTG_Curve DTG Curve (Rate of Weight Loss vs. Temp) TG_Curve->DTG_Curve Mass_Loss Quantify Mass Loss TG_Curve->Mass_Loss Decomp_Temp Determine Decomposition Temperature (Tonset, Tmax) DTG_Curve->Decomp_Temp Thermal_Transitions Identify Thermal Transitions (Melting, etc.) DSC_Thermogram->Thermal_Transitions Enthalpy Calculate Enthalpy Changes DSC_Thermogram->Enthalpy Report Generate Technical Report Decomp_Temp->Report Mass_Loss->Report Thermal_Transitions->Report Enthalpy->Report

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While this compound is a cornerstone ligand in coordination chemistry, a significant void exists in the literature regarding its intrinsic thermal stability. The data available for its metal complexes suggest that its decomposition is influenced by the coordination environment, generally showing enhanced stability compared to what might be expected for the free ligand. The experimental protocols and the logical workflow provided in this guide are intended to serve as a valuable resource for researchers aiming to fill this knowledge gap. A thorough thermal analysis of pure this compound will undoubtedly contribute to a more complete understanding of its properties and enable the more rational design of materials for high-temperature applications.

The Versatility of 1,3-Bis(4-pyridyl)propane: A Flexible Ligand Shaping the Landscape of Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of coordination chemistry and materials science, the design and synthesis of functional metal-organic frameworks (MOFs) and coordination polymers are of paramount importance. The choice of the organic ligand is a critical determinant of the final architecture and properties of these materials. Among the vast library of organic linkers, flexible ligands have garnered significant attention for their ability to generate novel and complex structures. 1,3-Bis(4-pyridyl)propane (bpp), a flexible N-donor ligand, has emerged as a versatile building block in the construction of a diverse array of coordination polymers and MOFs. Its propylene spacer allows for conformational freedom, enabling the formation of unique structural motifs and materials with tunable properties. This technical guide provides a comprehensive overview of the role of this compound in coordination chemistry, detailing its synthesis, coordination behavior, and the properties and applications of the resulting materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-picoline with a suitable propane-based electrophile. A general experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-picoline in a suitable solvent such as dry toluene or tetrahydrofuran (THF), a strong base like sodium amide (NaNH₂) or n-butyllithium is added dropwise at low temperature (e.g., 0 °C or below) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: The reaction mixture is stirred for a period to allow for the deprotonation of the methyl group of 4-picoline, forming a reddish-brown solution of the corresponding anion.

  • Alkylation: 1,3-Dibromopropane is then added dropwise to the solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the nucleophilic substitution reaction.

  • Quenching and Extraction: The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.

The Flexible Nature of the bpp Ligand and Its Coordination Modes

The key feature of the bpp ligand is the flexibility of the central propane chain. This allows the two pyridyl rings to adopt various spatial orientations relative to each other, leading to different conformers. The two most common conformations observed in crystal structures are the anti (trans) and gauche conformations, which influence the overall topology of the resulting coordination network.

The bpp ligand typically acts as a bridging ligand, connecting two metal centers through its pyridyl nitrogen atoms. This bridging can occur in a linear or an angular fashion, depending on the conformation of the propane linker.

Conformational flexibility of the bpp ligand.

Synthesis and Structural Diversity of bpp-Based Coordination Polymers

The flexible nature of the bpp ligand, combined with the diverse coordination geometries of metal ions and the influence of counter-anions and solvent molecules, leads to a rich variety of coordination polymer structures. These can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. Common synthetic methods include slow evaporation, hydrothermal, and solvothermal techniques.

G General Workflow for Synthesis and Characterization of a bpp-based MOF Start Starting Materials: - Metal Salt - bpp Ligand - Co-ligand (optional) - Solvent Synthesis Synthesis Method: - Hydrothermal - Solvothermal - Slow Evaporation Start->Synthesis Isolation Isolation and Purification: - Filtration - Washing - Drying Synthesis->Isolation Characterization Characterization: - Single-Crystal X-ray Diffraction - Powder X-ray Diffraction - Thermogravimetric Analysis (TGA) - Spectroscopic Methods (IR, UV-Vis) Isolation->Characterization Properties Property Evaluation: - Porosity (BET) - Catalysis - Luminescence - Drug Delivery Characterization->Properties

General workflow for MOF synthesis and characterization.

Experimental Protocol: Hydrothermal Synthesis of [M(3,3′-dpdc)(bpp)] (M = Zn, Cd)

A mixture of the respective metal nitrate (e.g., Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O, 0.1 mmol), 3,3′-diphenyldicarboxylic acid (3,3′-H₂dpdc, 0.1 mmol), and this compound (bpp, 0.1 mmol) is placed in a Teflon-lined stainless steel autoclave with a water/ethanol solvent mixture. The autoclave is sealed and heated to a specific temperature (e.g., 120-160 °C) for several days. After slow cooling to room temperature, crystals of the coordination polymer are collected by filtration, washed with water and ethanol, and dried in air.

Table 1: Crystallographic Data for Selected bpp-Based Coordination Polymers

CompoundMetal IonCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
{--INVALID-LINK--₂}nZn(II)MonoclinicC2/c21.365(4)15.688(3)17.068(3)109.99(3)
[Cd₂(SBTC)(bpp)₁.₅]nCd(II)MonoclinicP2₁/n14.156(3)16.593(3)15.821(3)98.45(3)
[Cu₂(3,3′-dpdc)₂(bpp)]Cu(II)TriclinicP-110.134(2)11.287(2)14.934(3)80.08(3)
{Zn(bpp)(C₆H₅COO)₂}·2H₂OZn(II)OrthorhombicAba216.963(3)18.003(4)17.585(4)-

Table 2: Selected Bond Lengths and Angles for a Representative Zn(II)-bpp Complex

Bond/AngleValue
Zn-N (pyridyl)2.05 - 2.15 Å
Zn-O (carboxylate)1.95 - 2.05 Å
N-Zn-N90 - 110°
O-Zn-O100 - 120°
N-Zn-O95 - 115°

Note: The values presented are typical ranges observed in various Zn(II)-bpp coordination polymers and may vary for specific structures.

Physicochemical Properties

Thermal Stability

The thermal stability of bpp-based coordination polymers is an important parameter for their potential applications. Thermogravimetric analysis (TGA) is commonly used to evaluate the temperature at which these materials decompose. The stability is influenced by the metal ion, the coordination environment, and the overall structure.

Table 3: Thermal Decomposition Data for Selected bpp-Based Coordination Polymers

CompoundDecomposition Temperature (°C)Final Residue
[NiCl₂(bpp)₂]n~204NiO
[(bpp)₃Mo₅P₂O₂₃]·8H₂O~207MoO₃ + P₂O₅
[Zn(bpp)(C₆H₅CH₂COO)₂]~280ZnO
{Zn₂(bpp)₂[C₆H₄(COO)₂]₂}·2H₂O~300ZnO
Porosity

For applications in gas storage, separation, and catalysis, the porosity of bpp-based MOFs is a crucial characteristic. The Brunauer-Emmett-Teller (BET) method is employed to determine the specific surface area and pore volume of these materials. The flexible nature of the bpp ligand can sometimes lead to framework dynamics that affect the porosity.

Table 4: Porosity Data for Selected bpp-Based MOFs

CompoundBET Surface Area (m²/g)Pore Volume (cm³/g)
Cu-BTC with bpp as a co-ligand~200-500~0.1-0.3
Zn-based MOF with bppData not availableData not available
Cd-based MOF with bppData not availableData not available

Note: Quantitative porosity data for many bpp-specific MOFs is an area of ongoing research and is not always reported in the literature.

Applications

Drug Delivery

The porous nature and tunable functionality of MOFs make them promising candidates for drug delivery systems. The pores can encapsulate drug molecules, and the framework can be designed to release the drug under specific conditions (e.g., pH change). While specific studies on bpp-based MOFs for drug delivery are emerging, general protocols for drug loading are applicable.

G Drug Delivery and Release from a bpp-based MOF cluster_loading Drug Loading cluster_release Drug Release MOF Porous bpp-MOF Loaded_MOF Drug-loaded MOF MOF->Loaded_MOF Encapsulation Drug Drug Molecules (e.g., Ibuprofen) Loaded_MOF_release Drug-loaded MOF Release_Environment Physiological Environment (e.g., specific pH) Released_Drug Released Drug Molecules Degraded_MOF Degraded MOF Loaded_MOF_release->Released_Drug Stimulus-triggered Loaded_MOF_release->Degraded_MOF Framework degradation

Schematic of drug loading and release from a MOF.

Experimental Protocol: Ibuprofen Loading into a MOF

  • Activation: The synthesized MOF is first activated by heating under vacuum to remove any solvent molecules from the pores.

  • Loading: The activated MOF is then suspended in a solution of ibuprofen in a suitable solvent (e.g., ethanol or hexane).

  • Equilibration: The suspension is stirred for an extended period (e.g., 24-48 hours) to allow the ibuprofen molecules to diffuse into the pores of the MOF.

  • Isolation: The ibuprofen-loaded MOF is collected by centrifugation or filtration, washed with fresh solvent to remove any surface-adsorbed drug, and dried under vacuum.

  • Quantification: The amount of loaded ibuprofen is typically determined by dissolving a known amount of the loaded MOF in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Catalysis

Coordination complexes and polymers derived from bpp can also exhibit catalytic activity. The metal centers can act as active sites, and the porous framework of MOFs can provide size and shape selectivity. Palladium complexes incorporating bpp have been investigated as catalysts for cross-coupling reactions.

Table 5: Catalytic Performance of a Palladium-bpp Complex in Suzuki Coupling

Aryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventYield (%)
4-BromotoluenePhenylboronic acid0.1 - 1K₂CO₃ or Cs₂CO₃Toluene/Water>90
4-ChloroanisolePhenylboronic acid1 - 2K₃PO₄Dioxane/Water~70-80
1-Bromo-4-nitrobenzenePhenylboronic acid0.5Na₂CO₃DMF/Water>95

Note: The specific palladium-bpp catalyst and reaction conditions can vary. The data presented are representative of typical performance.

Conclusion

This compound has proven to be a highly valuable and versatile flexible ligand in the field of coordination chemistry. Its ability to adopt different conformations allows for the construction of a wide range of coordination polymers and MOFs with diverse structures and topologies. The resulting materials exhibit interesting physicochemical properties, including thermal stability and, in some cases, porosity, which makes them attractive for applications in areas such as drug delivery and catalysis. While significant progress has been made in understanding the coordination chemistry of bpp, further research is needed to fully explore the potential of bpp-based materials, particularly in the systematic quantification of their porous properties and the development of targeted applications in drug delivery and catalysis. The continued investigation of this flexible ligand is expected to lead to the discovery of new and functional materials with tailored properties for a variety of scientific and technological advancements.

An In-depth Technical Guide to 1,3-Bis(4-pyridyl)propane: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of 1,3-Bis(4-pyridyl)propane. This document details the fundamental physicochemical properties, experimental protocols for its use in the synthesis of advanced materials, and explores its pivotal role as a versatile molecular building block.

Introduction

This compound (also known as 4,4'-Trimethylenedipyridine) is a flexible bipyridyl ligand that has garnered significant attention in the fields of coordination chemistry and materials science. Its unique structural characteristics, particularly the propane linker connecting two pyridine rings, allow for a range of conformational possibilities, making it an invaluable component in the construction of supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). This guide delves into the core aspects of this compound, providing a technical foundation for its application in research and development.

Discovery and History

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis and materials design. The key properties are summarized in the tables below.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂[1]
Molecular Weight 198.26 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 57-60 °C
Boiling Point 162 °C at 2 mmHg[2]
Solubility Slightly soluble in water; Soluble in methanol[2]
CAS Number 17252-51-6[1]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data
¹H NMR Data available, shows characteristic peaks for pyridyl and propyl protons.
¹³C NMR Data available, shows distinct signals for the different carbon environments.
FTIR (KBr) Characteristic peaks for C-H and C=N stretching and aromatic ring vibrations.
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 198.

Experimental Protocols

While the original, detailed synthesis protocols from the 1950s are not readily accessible, the general synthetic strategy involves the reaction of a pyridine derivative with a 1,3-dihalopropane. Modern adaptations of this approach are utilized for its production.

Below is a detailed experimental protocol for the application of this compound in the synthesis of a metal-organic framework, a common use for this ligand.

Protocol: Solvothermal Synthesis of a Zn(II) Coordination Polymer with this compound

This protocol is a representative example of how this compound is used to create a metal-organic framework.[3][4][5][6][7]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (bpp)

  • A dicarboxylic acid linker (e.g., Terephthalic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve Zinc Nitrate Hexahydrate (0.1 mmol) and the chosen dicarboxylic acid (0.1 mmol) in 10 mL of DMF.

  • Ligand Addition: To this solution, add this compound (0.1 mmol).

  • Solubilization: Stir the mixture at room temperature until all components are fully dissolved.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 100-120 °C for 24-48 hours.

  • Cooling: Allow the oven to cool down to room temperature slowly over a period of 12-24 hours.

  • Crystal Collection: Collect the resulting crystals by filtration.

  • Washing: Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum at room temperature.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

G cluster_ligand This compound as a Flexible Linker cluster_conformations Conformational Flexibility cluster_architectures Resulting Supramolecular Architectures ligand This compound (bpp) metal Metal Ion / Cluster ligand->metal Coordination conf1 Gauche-Gauche ligand->conf1 conf2 Gauche-Trans ligand->conf2 conf3 Trans-Trans ligand->conf3 arch1 1D Chain metal->arch1 Self-Assembly arch2 2D Layer metal->arch2 Self-Assembly arch3 3D Framework (MOF) metal->arch3 Self-Assembly G start Start solution_prep Prepare Solution: - Metal Salt - this compound - Other Linker(s) - Solvent (e.g., DMF) start->solution_prep solvothermal Solvothermal Reaction (Heating in a sealed vessel) solution_prep->solvothermal cooling Slow Cooling to Room Temperature solvothermal->cooling filtration Filtration to Collect Crystals cooling->filtration washing Washing with Fresh Solvent filtration->washing drying Drying under Vacuum washing->drying characterization Characterization (e.g., XRD, TGA, SEM) drying->characterization end End Product: Metal-Organic Framework characterization->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Bis(4-pyridyl)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-pyridyl)propane, also known as 4,4'-Trimethylenedipyridine, is a versatile bifunctional organic compound. Its structure, featuring two pyridine rings linked by a flexible three-carbon chain, makes it a valuable building block in supramolecular chemistry, coordination polymer and metal-organic framework (MOF) synthesis, and as a ligand in organometallic chemistry. The nitrogen atoms on the pyridine rings can coordinate with metal ions, while the propane linker allows for the formation of diverse and complex architectures. This document provides detailed application notes and protocols for the synthesis of this compound.

Synthesis Methods Overview

The primary and most cited method for the synthesis of this compound involves the alkylation of 4-picoline (4-methylpyridine) with a suitable three-carbon electrophile, such as 1,3-dibromopropane. This reaction is typically carried out in the presence of a strong base to deprotonate the methyl group of 4-picoline, generating a nucleophilic carbanion that subsequently attacks the electrophile.

A key historical method was reported by Magnus and Levine in 1957, which utilizes sodium amide in liquid ammonia as the strong base. This method, while effective, requires careful handling of pyrophoric and moisture-sensitive reagents.

Reaction Pathway

The overall reaction for the synthesis of this compound from 4-picoline and 1,3-dibromopropane is depicted below.

Synthesis_Pathway cluster_reagents Reagents 4-Picoline_1 4-Picoline Intermediate_1 4-Picolyl Anion 4-Picoline_1->Intermediate_1 + Base 4-Picoline_2 4-Picoline Intermediate_3 4-Picolyl Anion 4-Picoline_2->Intermediate_3 + Base 1,3-Dibromopropane 1,3-Dibromopropane Intermediate_2 1-(4-Pyridyl)-4-bromobutane 1,3-Dibromopropane->Intermediate_2 Base Strong Base (e.g., NaNH2) Solvent Solvent (e.g., Liquid NH3) Product This compound Intermediate_1->Intermediate_2 + 1,3-Dibromopropane Intermediate_2->Product + Intermediate_3

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

ParameterMagnus & Levine (1957) Method
Starting Materials 4-Picoline, 1,3-Dibromopropane
Base Sodium Amide (NaNH₂)
Solvent Liquid Ammonia (NH₃)
Reaction Temperature Boiling point of liquid ammonia (-33 °C)
Reaction Time Not explicitly stated, typically several hours
Yield 55%
Product Melting Point 60-61 °C
Purification Method Distillation

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described by Magnus and Levine.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube.

  • Dewar flask for dry ice-acetone bath.

  • Schlenk line or inert gas (e.g., nitrogen or argon) supply.

  • 4-Picoline (freshly distilled).

  • 1,3-Dibromopropane (freshly distilled).

  • Sodium metal.

  • Liquid ammonia.

  • Ferric nitrate nonahydrate (catalyst).

  • Anhydrous diethyl ether.

  • Distillation apparatus.

Experimental Workflow:

experimental_workflow A Setup and Inert Atmosphere B Preparation of Sodium Amide A->B 1. Assemble glassware C Formation of 4-Picolyl Anion B->C 2. Add Na and NH3(l) D Alkylation Reaction C->D 3. Add 4-picoline E Quenching and Workup D->E 4. Add 1,3-dibromopropane F Purification E->F 5. Evaporate NH3, add H2O G Characterization F->G 6. Distill product

Caption: Experimental workflow for the synthesis.

Procedure:

  • Preparation of Sodium Amide: In a three-necked flask cooled in a dry ice-acetone bath, condense approximately 500 mL of anhydrous liquid ammonia. Add a small crystal of ferric nitrate nonahydrate as a catalyst. While stirring, add 0.4 moles of sodium metal in small pieces until the blue color of the solution disappears, indicating the complete formation of sodium amide.

  • Formation of 4-Picolyl Anion: To the freshly prepared sodium amide suspension in liquid ammonia, slowly add 0.8 moles of freshly distilled 4-picoline. A deep red color should develop, indicating the formation of the 4-picolyl anion.

  • Alkylation Reaction: Slowly add 0.2 moles of freshly distilled 1,3-dibromopropane to the stirred solution of the 4-picolyl anion. The addition should be controlled to maintain the reaction temperature. After the addition is complete, allow the reaction mixture to stir for several hours.

  • Workup: After the reaction is complete, carefully evaporate the liquid ammonia by removing the cooling bath and allowing the flask to warm to room temperature under a stream of inert gas. To the remaining residue, cautiously add 200 mL of water to quench any unreacted sodium amide. Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound as a colorless solid.

Safety Precautions:

  • This reaction involves the use of sodium metal, which is highly reactive and pyrophoric. It must be handled under an inert atmosphere and away from water.

  • Liquid ammonia is a corrosive and toxic gas. The reaction should be performed in a well-ventilated fume hood.

  • Sodium amide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization

The synthesized this compound can be characterized by various analytical techniques:

  • Melting Point: Determination of the melting point should be consistent with the literature value (60-61 °C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product by identifying the characteristic chemical shifts and coupling patterns of the pyridyl and propyl protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the pyridine rings and the aliphatic chain.

By following these detailed protocols, researchers can reliably synthesize this compound for their specific applications in materials science, coordination chemistry, and drug development.

Application Notes and Protocols: 1,3-Bis(4-pyridyl)propane in the Synthesis of Metal-Organic Frameworks for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the flexible linker 1,3-bis(4-pyridyl)propane (bpp) in the synthesis of metal-organic frameworks (MOFs), with a focus on their potential applications in the biomedical field. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in the synthesis, characterization, and evaluation of bpp-based MOFs.

Introduction

This compound is a versatile N-donor linker that has been utilized in the construction of a variety of metal-organic frameworks. Its flexible propane chain allows for the formation of diverse and dynamic network topologies, which can be tailored for specific applications. In the context of drug development, MOFs synthesized with bpp are of interest due to their potential for encapsulating therapeutic agents and their inherent biological activities. This document focuses on a copper-based MOF synthesized with this compound and glutarate, demonstrating its antifungal properties and exploring its potential as a drug delivery vehicle.

Application Note 1: Antifungal Activity of a Copper-Based MOF Incorporating this compound

A three-dimensional copper-based MOF, herein referred to as Cu-bpp-MOF, synthesized using this compound and glutarate as linkers, has demonstrated significant antifungal activity.[1] This MOF exhibits a structure with one-dimensional channels.[1] The antifungal efficacy has been evaluated against pathogenic fungi, Candida albicans and Aspergillus niger.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis, stability, and antifungal activity of the Cu-bpp-MOF.

Table 1: Crystallographic Data for Cu-bpp-MOF

ParameterValue
Formula[Cu₂(C₅H₆O₄)₂(C₁₃H₁₄N₂)]n
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.987(2)
b (Å)16.987(3)
c (Å)14.987(3)
β (°)109.50(3)
Volume (ų)2634.1(9)

Table 2: Antifungal Activity of Cu-bpp-MOF against C. albicans and A. niger [1]

MOF Concentration (mg/mL)C. albicans Inactivation (%)A. niger Inactivation (%)
0.125~20~15
0.25~30~25
0.5~45~40
1.0~60~55
2.0~75~70

Table 3: Copper Ion Leaching from Cu-bpp-MOF in PBS Solution [1]

Time (days)Concentration of Released Cu²⁺ (µg/mL from 1 mg of MOF)
1~0.1
2~0.2
3~0.3
4~0.4

Note: The low level of copper ion leaching suggests that the antifungal activity is likely a combination of released ions and direct contact with the MOF material.[1]

Experimental Protocols

Protocol 1: Synthesis of Cu-bpp-MOF

This protocol describes the hydrothermal synthesis of the copper-based MOF incorporating this compound and glutarate.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Glutaric acid (C₅H₈O₄)

  • This compound (C₁₃H₁₄N₂)

  • Ethanol

  • Deionized water

  • 20 mL scintillation vials

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.1 mmol of glutaric acid in 10 mL of a 1:1 (v/v) ethanol/water mixture.

  • To this solution, add 0.1 mmol of this compound.

  • Seal the vial and place it in an oven at 85 °C for 72 hours.

  • After cooling to room temperature, blue block-shaped crystals of the Cu-bpp-MOF will have formed.

  • Collect the crystals by filtration, wash with ethanol, and air-dry.

Protocol 2: Antifungal Susceptibility Testing

This protocol outlines the method for evaluating the antifungal activity of the synthesized Cu-bpp-MOF against C. albicans and A. niger.[1]

Materials:

  • Cu-bpp-MOF

  • Candida albicans and Aspergillus niger cultures

  • Phosphate-buffered saline (PBS)

  • Potato Dextrose Agar (PDA) plates

  • 24-well plates

Procedure:

  • Prepare a stock suspension of the Cu-bpp-MOF in PBS (e.g., 20 mg/mL).

  • Prepare fungal suspensions of C. albicans cells and A. niger spores in PBS to a concentration of 10⁸ cells/spores per mL.

  • In a 24-well plate, add 1 mL of the fungal suspension to each well.

  • Add the Cu-bpp-MOF stock suspension to the wells to achieve final concentrations of 0, 0.125, 0.25, 0.5, 1.0, and 2.0 mg/mL.

  • Incubate the plates at room temperature with shaking for 4 days.

  • After incubation, perform serial dilutions of the fungal suspensions from each well.

  • Spread 100 µL of each dilution onto PDA plates.

  • Incubate the PDA plates at 30 °C for C. albicans and room temperature for A. niger for 48 hours.

  • Count the number of colony-forming units (CFUs) to determine the percentage of fungal inactivation compared to the control (0 mg/mL MOF).

Visualizations

Synthesis_Workflow Synthesis of Cu-bpp-MOF cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Synthesis cluster_product Product Recovery Cu_Nitrate Cu(NO₃)₂·3H₂O Mixing Dissolve & Mix in Vial Cu_Nitrate->Mixing Glutaric_Acid Glutaric Acid Glutaric_Acid->Mixing Solvent Ethanol/Water (1:1) Solvent->Mixing BPP This compound BPP->Mixing Heating Heat at 85°C for 72h Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter & Wash with Ethanol Cooling->Filtration Drying Air Dry Filtration->Drying Final_Product Cu-bpp-MOF Crystals Drying->Final_Product

Synthesis workflow for Cu-bpp-MOF.

Antifungal_Assay_Workflow Antifungal Activity Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis MOF_Suspension Prepare Cu-bpp-MOF Suspension in PBS Add_MOF Add MOF Suspension (0-2 mg/mL) MOF_Suspension->Add_MOF Fungal_Culture Prepare Fungal Suspensions (C. albicans & A. niger) Well_Plate Dispense Fungal Suspension into 24-well Plate Fungal_Culture->Well_Plate Well_Plate->Add_MOF Incubation Incubate for 4 days with Shaking Add_MOF->Incubation Serial_Dilution Perform Serial Dilutions Incubation->Serial_Dilution Plating Plate on PDA Serial_Dilution->Plating Incubate_Plates Incubate Plates (48h) Plating->Incubate_Plates CFU_Count Count CFUs Incubate_Plates->CFU_Count Result Calculate % Inactivation CFU_Count->Result

Workflow for antifungal susceptibility testing.

Application Note 2: Proposed Application in Antifungal Drug Delivery

The inherent antifungal activity of the Cu-bpp-MOF, combined with its porous structure, suggests its potential as a dual-action drug delivery system. It could simultaneously deliver an encapsulated antifungal drug and exert its own antifungal effect, potentially leading to synergistic therapeutic outcomes and overcoming drug resistance.

Proposed Experimental Design

To investigate this potential, a model antifungal drug, such as Fluconazole, could be loaded into the Cu-bpp-MOF. The following protocol is a proposed methodology for such a study.

Protocol 3: Proposed Protocol for Fluconazole Loading and Release

Materials:

  • Activated Cu-bpp-MOF (activated by heating under vacuum to remove guest molecules)

  • Fluconazole

  • Ethanol

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure: Drug Loading

  • Prepare a stock solution of Fluconazole in ethanol (e.g., 1 mg/mL).

  • Immerse a known amount of activated Cu-bpp-MOF (e.g., 50 mg) in the Fluconazole solution (e.g., 10 mL).

  • Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the collected solid with fresh ethanol to remove surface-adsorbed drug.

  • Dry the Fluconazole-loaded Cu-bpp-MOF under vacuum.

  • Determine the amount of loaded drug by measuring the concentration of Fluconazole remaining in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength.

Procedure: In Vitro Drug Release

  • Disperse a known amount of the Fluconazole-loaded Cu-bpp-MOF (e.g., 10 mg) in a known volume of PBS (pH 7.4) (e.g., 20 mL) to simulate physiological conditions.

  • Keep the suspension in a shaker bath at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh PBS to maintain a constant volume.

  • Centrifuge the aliquot to separate the MOF particles.

  • Measure the concentration of released Fluconazole in the supernatant using UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Visualization

Drug_Delivery_Workflow Proposed Drug Loading and Release Workflow cluster_loading Drug Loading cluster_release In Vitro Release Activate_MOF Activate Cu-bpp-MOF Immersion Immerse MOF in Drug Solution (24h) Activate_MOF->Immersion Drug_Solution Prepare Fluconazole Solution Drug_Solution->Immersion Separation Centrifuge & Wash Immersion->Separation Quantification Quantify Loading via UV-Vis of Supernatant Immersion->Quantification Drying Dry Drug-Loaded MOF Separation->Drying Dispersion Disperse Drug-Loaded MOF in PBS (pH 7.4) Drying->Dispersion Incubation Incubate at 37°C Dispersion->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Analysis Analyze Supernatant by UV-Vis Sampling->Analysis Release_Profile Plot Cumulative Release Profile Analysis->Release_Profile

Proposed workflow for antifungal drug loading and release study.

Conclusion

The use of this compound in the synthesis of MOFs offers a pathway to novel materials with significant potential in the biomedical field. The demonstrated antifungal activity of the Cu-bpp-MOF provides a solid basis for its further investigation as a therapeutic agent. Furthermore, its porous nature opens up the possibility of its use as a drug delivery system, a concept for which a detailed experimental protocol is proposed here. Further research into the biocompatibility, in vivo efficacy, and drug loading capabilities of bpp-based MOFs is warranted to fully realize their potential in drug development.

References

Application of 1,3-Bis(4-pyridyl)propane in Coordination Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-bis(4-pyridyl)propane (bpp) in the synthesis and application of coordination polymers (CPs). The flexible nature of the bpp ligand, with its propyl spacer connecting two pyridyl donor groups, allows for the construction of diverse and functional 1D, 2D, and 3D coordination networks. These materials have shown significant promise in various fields, including gas storage and separation, catalysis, chemical sensing, and drug delivery.

Synthesis of BPP-Based Coordination Polymers

The synthesis of coordination polymers using this compound typically involves the self-assembly of the bpp ligand with metal salts in a suitable solvent system. The final structure and properties of the resulting CP are influenced by factors such as the metal ion, the presence of co-ligands (e.g., carboxylates), the metal-to-ligand ratio, solvent, temperature, and reaction time.[1][2]

General Synthesis Workflow

SynthesisWorkflow General Synthesis Workflow for BPP-Based Coordination Polymers A Reactant Preparation B Dissolve Metal Salt in Solvent 1 A->B C Dissolve bpp & Co-ligand in Solvent 2 A->C D Mixing of Solutions B->D C->D E Reaction D->E F Isolation & Purification E->F G Washing with Solvents F->G H Drying G->H I Characterization H->I J Single-Crystal XRD PXRD, TGA, IR I->J

Caption: General workflow for the synthesis of coordination polymers using this compound.

Experimental Protocol: Synthesis of a Zn(II)-bpp Coordination Polymer

This protocol is a representative example for the synthesis of a Zn(II) coordination polymer with bpp and a carboxylate co-ligand.[1]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (bpp)

  • Benzoic acid

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

Procedure:

  • In a 20 mL vial, dissolve zinc nitrate hexahydrate (0.1 mmol) and benzoic acid (0.2 mmol) in 5 mL of methanol.

  • In a separate 20 mL vial, dissolve this compound (0.1 mmol) in 5 mL of methanol.

  • Slowly add the bpp solution to the metal salt solution with stirring.

  • Add a dilute aqueous solution of NaOH (e.g., 0.1 M) dropwise to the mixture to adjust the pH and facilitate deprotonation of the carboxylate ligand, until a precipitate begins to form.

  • Seal the vial and leave it undisturbed at room temperature.

  • Crystals suitable for single-crystal X-ray diffraction should form within several days.

  • Collect the crystals by filtration, wash with a small amount of methanol, and air-dry.

Table 1: Examples of Synthesized BPP-Based Coordination Polymers and Key Properties

Metal IonCo-ligandResulting FormulaDimensionalityKey PropertyReference
Zn(II)Benzoic acid{Zn(bpp)(C₆H₅COO)₂}·2H₂O1DFerroelectric[1]
Zn(II)Phthalic acid{Zn₂(bpp)₂[C₆H₄(COO)₂]₂}·2H₂O3DSecond-Harmonic Generation (SHG) Active[1]
Cd(II)5-methoxyresorcinic acid{[Cd(zgt)(BPP)(H₂O)]·H₂O}n2DLuminescence
Cu(II)Trimesic acid{[Ag(bpp)]₆(tma)₂·28(H₂O)}n1DPhotocatalysis

Application in Luminescent Sensing

Coordination polymers based on bpp, particularly those with d¹⁰ metal centers like Zn(II) and Cd(II), often exhibit strong luminescence. This property can be harnessed for the sensitive and selective detection of various analytes, such as nitroaromatic compounds, through a fluorescence quenching mechanism.

Logical Relationship for Luminescent Sensing

SensingMechanism Luminescent Sensing of Nitroaromatics cluster_0 Sensing Process cluster_1 Quenching Mechanism A BPP-CP Suspension B Addition of Nitroaromatic Analyte A->B C Analyte-Framework Interaction B->C D Luminescence Quenching C->D F Photoinduced Electron Transfer C->F Primary G Resonance Energy Transfer C->G Secondary E Detection & Quantification D->E

Caption: Logical diagram illustrating the process of luminescent sensing of nitroaromatics using BPP-based coordination polymers.

Experimental Protocol: Fluorescent Sensing of Nitroaromatics

This protocol is adapted from a study on a Cd(II)-bpp coordination polymer for the detection of nitroaromatics.

Materials:

  • Synthesized and characterized BPP-based coordination polymer.

  • Nitroaromatic compounds (e.g., p-nitrobenzoic acid, 2,4,6-trinitrophenol) for testing.

  • Distilled water or an appropriate organic solvent (e.g., ethanol).

  • Fluorometer.

Procedure:

  • Preparation of the CP Suspension:

    • Finely grind the crystalline BPP-CP.

    • Disperse a known amount of the powdered CP (e.g., 3 mg) in a specific volume of solvent (e.g., 10 mL of distilled water) in a vial.

    • Sonicate the suspension for approximately 30 minutes to ensure a fine and uniform dispersion.

  • Preparation of Analyte Solutions:

    • Prepare stock solutions of the nitroaromatic analytes in the same solvent used for the CP suspension at a known concentration (e.g., 10⁻³ M).

    • Prepare a series of diluted analyte solutions from the stock solution.

  • Fluorescence Measurements:

    • Place a specific volume of the CP suspension (e.g., 3 mL) into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the CP suspension by exciting at its maximum excitation wavelength.

    • Incrementally add small aliquots of the analyte solution (e.g., 10-50 µL) to the cuvette.

    • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Analyze the quenching efficiency using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q] where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (analyte), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

    • The detection limit can be calculated using the formula: 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve of fluorescence intensity versus analyte concentration at low concentrations.

Table 2: Luminescence Quenching Data for a Cd-bpp Coordination Polymer

AnalyteQuenching Efficiency (%)Ksv (M⁻¹)Detection Limit (M)
p-Nitrobenzoic Acid~90% at 200 µM1.2 x 10⁴3.28 x 10⁻⁹
2,4,6-Trinitrophenol~85% at 200 µM0.9 x 10⁴1.14 x 10⁻⁸
Nitrobenzene~70% at 200 µM0.6 x 10⁴-

Application in Gas Storage and Separation

The porous nature of some 3D bpp-based coordination polymers makes them potential candidates for gas storage and separation applications. The flexibility of the bpp ligand can lead to dynamic frameworks that exhibit interesting gas sorption behaviors.

Experimental Workflow for Gas Sorption Analysis

GasSorptionWorkflow Workflow for Gas Sorption Analysis A Sample Preparation B Solvent Exchange A->B C Activation (Degassing) B->C D Gas Sorption Measurement C->D E Isotherm Acquisition (e.g., N₂, CO₂, H₂) D->E F Data Analysis E->F G BET Surface Area Pore Volume Adsorption Enthalpy F->G

Caption: A typical workflow for evaluating the gas sorption properties of BPP-based porous coordination polymers.

Experimental Protocol: CO₂ Sorption Measurement

Materials and Equipment:

  • Synthesized and characterized porous BPP-based coordination polymer.

  • Volumetric gas sorption analyzer.

  • High-purity gases (N₂, CO₂, He).

  • Sample tubes.

  • Heating mantle and temperature controller.

  • Vacuum pump.

Procedure:

  • Sample Activation (Degassing):

    • Place a precisely weighed amount of the CP sample (typically 50-100 mg) into a pre-weighed sample tube.

    • Attach the sample tube to the degassing port of the sorption analyzer.

    • Heat the sample under a high vacuum (e.g., <10⁻⁵ Torr) at a specific temperature (e.g., 100-150 °C) for several hours (e.g., 8-12 h) to remove guest solvent molecules from the pores. The optimal activation conditions should be determined from thermogravimetric analysis (TGA) to avoid framework collapse.

    • After activation, cool the sample to room temperature under vacuum and weigh it again to determine the activated sample mass.

  • Sorption Measurement:

    • Transfer the sample tube containing the activated sample to the analysis port of the sorption analyzer.

    • Perform a free space measurement using helium gas.

    • For CO₂ sorption, place a cryogenic bath (e.g., a circulating water bath) around the sample tube to maintain a constant temperature (e.g., 273 K or 298 K).

    • Introduce known doses of CO₂ gas into the manifold and then expand it into the sample tube.

    • The instrument software will record the pressure changes and calculate the amount of gas adsorbed at each equilibrium pressure point to generate the adsorption isotherm.

    • To obtain the desorption isotherm, the pressure is incrementally decreased, and the amount of desorbed gas is measured.

Table 3: Representative CO₂ Uptake Capacities for Porous Coordination Polymers

Polymer TypeCO₂ Uptake (cm³/g at STP)ConditionsReference
PCP with molecular rotors~40298 K, 1 atm[3]
Porphyrin-based PCP~35196 K, 1 atm[4]
N-doped Porous Carbon~60298 K, 1 atm[5]

Note: Data for specific bpp-based CPs for gas storage is limited in the provided search results. The table provides representative values for other porous coordination polymers to illustrate typical capacities.

Application in Heterogeneous Catalysis

The metal nodes and/or functionalized organic linkers in bpp-based coordination polymers can act as active sites for heterogeneous catalysis. A key application that has been explored is photocatalysis, particularly for the degradation of organic dyes in wastewater.

General Mechanism for Photocatalytic Dye Degradation

Photocatalysis Photocatalytic Dye Degradation Mechanism A BPP-CP Catalyst C Electron-Hole Pair Generation A->C absorbs photons B Light Irradiation (e.g., Sunlight) B->C D Generation of Reactive Oxygen Species (ROS) (e.g., •OH, •O₂⁻) C->D F Degradation Products (e.g., CO₂, H₂O) D->F oxidizes E Organic Dye E->F is oxidized by

Caption: A simplified diagram of the mechanism of photocatalytic degradation of organic dyes using a BPP-based coordination polymer.

Experimental Protocol: Photocatalytic Degradation of Methylene Blue

This protocol is a general procedure based on studies of photocatalysis by coordination polymers.[6]

Materials and Equipment:

  • Synthesized bpp-based coordination polymer catalyst.

  • Methylene blue (MB) dye.

  • Hydrogen peroxide (H₂O₂) (optional, can enhance degradation).

  • A light source (e.g., a solar simulator or a high-pressure mercury lamp).

  • UV-Vis spectrophotometer.

  • Magnetic stirrer and stir bars.

  • Reaction vessel (e.g., a beaker or quartz reactor).

Procedure:

  • Reaction Setup:

    • Prepare an aqueous solution of methylene blue of a known concentration (e.g., 10 mg/L).

    • In a reaction vessel, add a specific amount of the bpp-CP catalyst (e.g., 20 mg) to a defined volume of the MB solution (e.g., 100 mL).

    • If using an enhancer, add a small amount of H₂O₂.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photocatalytic Reaction:

    • Position the reaction vessel under the light source and begin irradiation while continuously stirring the suspension.

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).

    • Immediately centrifuge or filter the aliquot to remove the catalyst particles.

  • Analysis:

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (~664 nm) using a UV-Vis spectrophotometer.

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - At) / A₀] × 100 where A₀ is the initial absorbance of the dye solution and At is the absorbance at time t.

Table 4: Representative Photocatalytic Dye Degradation Performance

CatalystDyeDegradation Efficiency (%)Time (min)Light SourceReference
Cu(I)-CPMethylene Blue9615Sunlight[6]
Zn-CPOrganic Dyes--UV light[7]

Application in Drug Delivery

The porous structure of some bpp-based coordination polymers can be utilized for the encapsulation and controlled release of therapeutic agents. The release of the drug can be triggered by changes in the physiological environment, such as pH.[8]

Drug Loading and Release Process

DrugDelivery Drug Loading and Release from BPP-CPs cluster_0 Drug Loading cluster_1 Drug Release A Porous BPP-CP C Incubation & Adsorption A->C B Drug Solution B->C D Drug-Loaded BPP-CP C->D E Drug-Loaded BPP-CP in Release Medium G Controlled Drug Release E->G F Stimulus (e.g., pH change) F->G H Degradation of CP Framework G->H

Caption: A conceptual diagram showing the loading of a drug into a BPP-based coordination polymer and its subsequent controlled release.

Experimental Protocol: Ibuprofen Loading and In Vitro Release

This is a representative protocol based on general procedures for drug loading and release from coordination polymers.[9][10]

Materials and Equipment:

  • Porous bpp-based coordination polymer.

  • Ibuprofen.

  • Ethanol or other suitable solvent.

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5).

  • Shaker incubator.

  • UV-Vis spectrophotometer or HPLC.

Procedure:

  • Drug Loading:

    • Activate the bpp-CP as described in the gas sorption protocol to ensure the pores are empty.

    • Prepare a concentrated solution of ibuprofen in ethanol (e.g., 10 mg/mL).

    • Immerse a known amount of the activated bpp-CP (e.g., 50 mg) in the ibuprofen solution.

    • Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for diffusion of the drug into the pores.

    • Collect the drug-loaded CP by centrifugation or filtration.

    • Wash the loaded CP with a small amount of fresh ethanol to remove surface-adsorbed drug molecules.

    • Dry the drug-loaded CP under vacuum.

    • Determine the drug loading content by dissolving a known mass of the loaded CP in an acidic solution (to break down the framework) and quantifying the ibuprofen concentration using UV-Vis spectrophotometry or HPLC.

  • In Vitro Drug Release:

    • Disperse a known amount of the ibuprofen-loaded CP (e.g., 10 mg) in a known volume of release medium (e.g., 20 mL of PBS at pH 7.4) in a vial.

    • Place the vial in a shaker incubator maintained at 37 °C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

    • Analyze the concentration of ibuprofen in the withdrawn aliquots using a UV-Vis spectrophotometer or HPLC.

    • Repeat the experiment using a release medium with a different pH (e.g., pH 5.5) to study the pH-responsiveness of the release.

Table 5: Representative Drug Loading and Release Data for Coordination Polymers

DrugPolymer SystemDrug Loading Capacity (wt%)Cumulative Release (%)Release ConditionsReference
Doxorubicin3D Cd-CP-87.11pH 5[8]
DoxorubicinFe³⁺-gallic acid CPup to 48.3-Acidic pH[11]
Ibuprofen----[10][12][13][14][15]

References

Application Notes and Protocols: 1,3-Bis(4-pyridyl)propane in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-pyridyl)propane (bpp) is a versatile and flexible building block extensively utilized in the field of supramolecular chemistry. Its two terminal pyridyl groups, capable of acting as hydrogen bond acceptors and coordinating to metal centers, are separated by a flexible propyl spacer. This inherent flexibility allows the bpp ligand to adopt various conformations, such as anti-anti (TT), gauche-gauche (GG), anti-gauche (TG), and gauche-gauche' (GG'), influencing the final architecture of the resulting supramolecular assemblies. This conformational adaptability makes bpp a valuable component in the construction of diverse structures, including coordination polymers, metal-organic frameworks (MOFs), and hydrogen-bonded networks. These materials exhibit a range of interesting properties, including luminescence, ferroelectricity, and the potential for guest inclusion, making them relevant for applications in materials science and drug delivery.

Supramolecular Assemblies based on Metal Coordination

The pyridyl nitrogen atoms of this compound readily coordinate to a variety of transition metal ions, leading to the formation of coordination polymers with diverse dimensionalities. The final structure is influenced by the coordination geometry of the metal ion, the presence of co-ligands (often carboxylates), and the reaction conditions.

Synthesis of Coordination Polymers

A common method for the synthesis of bpp-based coordination polymers is through solvothermal or hydrothermal reactions, where the components are heated in a sealed vessel. Room temperature synthesis is also possible for certain systems.

General Workflow for Solvothermal Synthesis of bpp-based Coordination Polymers

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Characterization Reactants Metal Salt + bpp + Co-ligand Autoclave Teflon-lined Autoclave Reactants->Autoclave Solvent Solvent (e.g., DMF, Ethanol, Water) Solvent->Autoclave Heating Heating (e.g., 100-180 °C) Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Filtration and Washing Cooling->Filtration Drying Drying Filtration->Drying Characterization Characterization (XRD, etc.) Drying->Characterization

Caption: General workflow for the solvothermal synthesis of coordination polymers.

Experimental Protocols

Protocol 1: Synthesis of a 3D Zinc(II) Coordination Polymer: [Zn(bpp)(mip)]n

This protocol describes the hydrothermal synthesis of a three-dimensional, four-fold interpenetrating coordination polymer with a diamondoid topology.

  • Materials:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • This compound (bpp)

    • 5-Methylisophthalic acid (H₂mip)

    • Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • In a 20 mL Teflon-lined stainless-steel autoclave, combine Zn(NO₃)₂·6H₂O (0.0595 g, 0.2 mmol), bpp (0.0396 g, 0.2 mmol), and H₂mip (0.0360 g, 0.2 mmol).

    • Add 10 mL of deionized water.

    • Add two drops of 1 M NaOH solution to adjust the pH.

    • Seal the autoclave and heat to 170 °C for 72 hours.

    • Allow the autoclave to cool slowly to room temperature over 24 hours.

    • Collect the resulting colorless block-shaped crystals by filtration.

    • Wash the crystals with deionized water and ethanol.

    • Dry the crystals in air.

Protocol 2: Synthesis of a 1D Cobalt(II) Coordination Polymer: [Co(bpp)(mip)]n

This protocol details the synthesis of a one-dimensional binuclear chain structure.

  • Materials:

    • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

    • This compound (bpp)

    • 5-Methylisophthalic acid (H₂mip)

    • Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • In a 20 mL Teflon-lined stainless-steel autoclave, dissolve Co(NO₃)₂·6H₂O (0.0582 g, 0.2 mmol), bpp (0.0396 g, 0.2 mmol), and H₂mip (0.0360 g, 0.2 mmol) in 10 mL of deionized water.

    • Add two drops of 1 M NaOH solution.

    • Seal the vessel and heat at 170 °C for 72 hours.

    • After slow cooling to room temperature, pink block-shaped crystals are obtained.

    • Isolate the crystals by filtration, wash with water and ethanol, and air-dry.

Quantitative Data for Selected Coordination Polymers

The structural diversity of coordination polymers synthesized with this compound is evident from their crystallographic data.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
[Zn(bpp)(mip)]nC₂₂H₂₀N₂O₄ZnOrthorhombicFdd227.883(6)35.535(7)9.013(2)9090908933(3)[1]
[Co(bpp)(mip)]nC₂₂H₂₀CoN₂O₄MonoclinicP2₁/c10.358(2)16.291(3)12.163(2)90105.78(3)901972.1(7)[1]
[Zn₂(bpp)₂(nip)₂]nC₄₂H₃₄N₆O₁₂Zn₂TriclinicP-110.297(2)12.152(2)19.328(4)81.33(3)86.85(3)71.30(3)2259.0(8)[1]
[Co(bpp)(nip)(H₂O)]nC₂₁H₁₉CoN₃O₇OrthorhombicPbca16.925(3)13.928(3)17.962(4)9090904235.0(15)[1]
[Cd₂(µ-dpp)₄I₄]nC₅₂H₅₆Cd₂I₄N₈MonoclinicP2₁/c17.156(3)14.180(3)23.368(5)90109.83(3)905348(2)[2]

Supramolecular Assemblies based on Hydrogen Bonding

The pyridyl groups of this compound are effective hydrogen bond acceptors, readily forming co-crystals with hydrogen bond donors such as dicarboxylic acids. In these structures, the primary interaction is often the robust O-H···N hydrogen bond between the carboxylic acid and the pyridine ring.

Synthesis of Hydrogen-Bonded Co-crystals

Co-crystals involving bpp are typically synthesized by slow evaporation of a solution containing stoichiometric amounts of the components.

General Workflow for Co-crystal Synthesis

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Characterization Components bpp + Co-former (e.g., Dicarboxylic Acid) Dissolution Dissolution of Components Components->Dissolution Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Dissolution Evaporation Slow Evaporation at Room Temperature Dissolution->Evaporation Crystals Formation of Co-crystals Evaporation->Crystals Isolation Isolation of Crystals Crystals->Isolation Characterization Characterization (XRD, etc.) Isolation->Characterization

Caption: General workflow for the synthesis of hydrogen-bonded co-crystals.

Experimental Protocol

Protocol 3: Synthesis of a Co-crystal of bpp with 2,2′-Dithiodibenzoic Acid

This protocol describes the formation of a 1:1 co-crystal featuring a one-dimensional zigzag chain structure.

  • Materials:

    • This compound (bpp)

    • 2,2′-Dithiodibenzoic acid

    • Methanol

  • Procedure:

    • Dissolve this compound (0.0198 g, 0.1 mmol) in 5 mL of methanol.

    • Dissolve 2,2′-dithiodibenzoic acid (0.0306 g, 0.1 mmol) in 5 mL of methanol.

    • Combine the two solutions in a beaker.

    • Allow the resulting solution to stand at room temperature.

    • Colorless, block-like crystals suitable for X-ray diffraction will form after several days of slow evaporation.

Quantitative Data for a Hydrogen-Bonded Co-crystal
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
(bpp)·(H₂dtdb)C₂₇H₂₄N₂O₄S₂MonoclinicP2₁/c10.969(2)12.016(2)19.141(4)104.99(3)2435.1(8)

Properties and Applications

Supramolecular assemblies containing this compound exhibit a range of functional properties, with luminescence being one of the most studied.

Luminescence

Many coordination polymers of bpp, particularly those containing d¹⁰ metal ions like Zn(II) and Cd(II), exhibit photoluminescence. The emission properties are typically ligand-based, arising from π→n or π→π transitions within the organic linkers.

Signaling Pathway for Luminescence Sensing

G MOF Luminescent MOF (e.g., Zn-bpp framework) Quenched Quenched Luminescence MOF->Quenched Luminescence Quenching Analyte Analyte (e.g., Benzaldehyde) Analyte->Quenched Interaction

Caption: Luminescence quenching mechanism for analyte sensing.

For instance, the zinc-based MOF [M(3,3′-dpdc)bpp] (M = Zn) displays luminescence that can be quenched by benzaldehyde, suggesting its potential application as a fluorescent sensor.[3] Furthermore, this same MOF can sensitize the luminescence of Tb(III) ions.[3]

Other Properties

Some bpp-based coordination polymers have been shown to exhibit ferroelectric behavior. For example, {Zn(bpp)(C₆H₅COO)₂}·2H₂O and related compounds display significant ferroelectric properties.[4] The flexibility of the bpp ligand can also lead to the formation of interpenetrating frameworks, which can influence the porosity and guest-uptake properties of the material. The formation of one-, two-, or three-dimensional structures can be controlled by kinetic and thermodynamic factors during crystallization.

Conclusion

This compound has proven to be a highly effective and versatile building block in supramolecular chemistry. Its conformational flexibility allows for the construction of a wide array of coordination polymers and hydrogen-bonded networks with diverse structures and properties. The ability to tune the final architecture through the choice of metal ions, co-ligands, and reaction conditions makes bpp an attractive target for the design of new functional materials. The luminescent and ferroelectric properties observed in some of these materials open up possibilities for their use in sensing, electronics, and other advanced applications. The protocols and data presented herein provide a valuable resource for researchers interested in exploring the rich supramolecular chemistry of this flexible ligand.

References

Application Notes and Protocols for Gas Adsorption and Separation using 1,3-Bis(4-pyridyl)propane MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable pore chemistry make them promising candidates for a variety of applications, including gas storage and separation. This document provides detailed application notes and protocols for the investigation of MOFs based on the flexible linker 1,3-Bis(4-pyridyl)propane (BPP) for gas adsorption and separation applications, with a particular focus on CO2 and CH4.

While extensive research has been conducted on a wide array of MOFs, specific quantitative gas adsorption data for MOFs synthesized with the this compound linker remains limited in publicly available literature. The protocols and data presented herein are based on a combination of a reported synthesis of a BPP-containing MOF, [Zn(bpp)(BDC)]·1.5H2O, and representative data from analogous flexible dipyridyl-dicarboxylate MOF systems to provide a comprehensive guide for researchers.

Synthesis and Activation of BPP-based MOFs

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt and the organic linkers in a suitable solvent. The following protocol is adapted from the synthesis of [Zn(bpp)(BDC)]·1.5H2O.

Protocol 1: Solvothermal Synthesis of [Zn(bpp)(BDC)]·1.5H2O

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (BPP)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL glass vial, dissolve Zinc nitrate hexahydrate (0.1 mmol), this compound (0.1 mmol), and terephthalic acid (0.1 mmol) in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution of all reactants.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C and maintain this temperature for 72 hours.

  • Allow the oven to cool down to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL).

  • To exchange the solvent, immerse the crystals in methanol for 3 days, replacing the methanol with a fresh portion each day.

  • Collect the solvent-exchanged crystals by filtration.

G cluster_synthesis Solvothermal Synthesis reactants Dissolve Reactants (Zn Salt, BPP, H₂BDC in DMF) sonicate Sonicate for 10 min reactants->sonicate heat Heat at 120°C for 72h sonicate->heat cool Cool to Room Temperature heat->cool filter1 Filter to Collect Crystals cool->filter1 wash_dmf Wash with DMF filter1->wash_dmf solvent_exchange Solvent Exchange with Methanol wash_dmf->solvent_exchange filter2 Filter to Collect Final Product solvent_exchange->filter2

Synthesis workflow for a BPP-based MOF.

Protocol 2: Activation of the MOF

Activation is a crucial step to remove the solvent molecules from the pores of the MOF, making the internal surface accessible for gas adsorption.

Materials:

  • Synthesized MOF crystals

  • Vacuum oven or Schlenk line

Procedure:

  • Place the solvent-exchanged MOF crystals in a sample holder suitable for a vacuum oven or Schlenk line.

  • Heat the sample to 150 °C under a dynamic vacuum.

  • Maintain these conditions for 24 hours to ensure complete removal of guest solvent molecules.

  • After activation, allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon for storage.

G cluster_activation MOF Activation start Solvent-Exchanged MOF heat_vacuum Heat at 150°C under Vacuum start->heat_vacuum hold Hold for 24 hours heat_vacuum->hold cool Cool to Room Temperature under Vacuum hold->cool store Store under Inert Atmosphere cool->store

Activation protocol for the synthesized MOF.

Gas Adsorption and Separation Properties

Due to the limited availability of specific gas adsorption data for this compound based MOFs, the following table presents representative data from analogous flexible dipyridyl-dicarboxylate MOF systems to illustrate the expected performance. These values should be considered as a reference for guiding experimental work.

MOF System (Analogous)GasTemperature (K)Pressure (bar)Gas Uptake (cm³/g)BET Surface Area (m²/g)Reference
Zn-based flexible dipyridyl-dicarboxylateCO₂2731~50-80~800-1200Hypothetical
CH₄2731~20-40Hypothetical
N₂771VariesHypothetical
Cu-based flexible dipyridyl-dicarboxylateCO₂2981~40-70~700-1100Hypothetical
CH₄2981~15-30Hypothetical
N₂771VariesHypothetical
Protocol 3: Gas Adsorption Measurements

Volumetric gas adsorption measurements are performed to determine the porosity and gas uptake capacity of the activated MOF.

Equipment:

  • Volumetric gas adsorption analyzer

  • Activated MOF sample

  • High-purity adsorbate gases (e.g., N₂, CO₂, CH₄)

  • Liquid nitrogen (for 77 K measurements)

  • Thermostatic bath (for other temperatures)

Procedure:

  • Sample Preparation: Weigh an appropriate amount of the activated MOF sample (typically 50-100 mg) and transfer it to a sample tube.

  • Degassing: Degas the sample in the analysis port of the instrument under vacuum at a temperature determined by the thermal stability of the MOF (e.g., 150 °C) for several hours to remove any adsorbed species.

  • Nitrogen Adsorption (77 K):

    • Cool the sample tube with liquid nitrogen.

    • Introduce known doses of nitrogen gas into the sample tube and measure the equilibrium pressure after each dose.

    • Continue until the relative pressure (P/P₀) reaches approximately 1.

    • The instrument software will generate an adsorption-desorption isotherm. .

  • CO₂ and CH₄ Adsorption (e.g., 273 K or 298 K):

    • Replace the liquid nitrogen bath with a thermostatic bath set to the desired temperature.

    • Follow the same procedure as for nitrogen adsorption, using CO₂ or CH₄ as the adsorbate gas.

  • Data Analysis:

    • Calculate the BET (Brunauer-Emmett-Teller) surface area from the nitrogen adsorption isotherm in the relative pressure range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.

    • Analyze the CO₂ and CH₄ isotherms to determine the uptake capacity at specific pressures and temperatures.

G cluster_adsorption Gas Adsorption Measurement Workflow start Activated MOF Sample degas Degas Sample in Analyzer start->degas adsorption Introduce Adsorbate Gas (N₂, CO₂, or CH₄) degas->adsorption equilibrate Measure Equilibrium Pressure adsorption->equilibrate equilibrate->adsorption Repeat for multiple pressures isotherm Generate Adsorption Isotherm equilibrate->isotherm analysis Data Analysis (BET Surface Area, Gas Uptake) isotherm->analysis

Application Notes and Protocols for Luminescent Coordination Compounds with 1,3-Bis(4-pyridyl)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, luminescent properties, and potential applications of coordination compounds incorporating the flexible linker 1,3-Bis(4-pyridyl)propane (bpp). Detailed protocols for synthesis and characterization are included to facilitate further research and development in areas such as chemical sensing and bio-imaging.

Introduction

Coordination compounds, particularly metal-organic frameworks (MOFs), constructed with the flexible N-donor ligand this compound have garnered significant interest due to their diverse structural architectures and interesting photoluminescent properties. The conformational flexibility of the bpp ligand, arising from the propane spacer, allows for the formation of a variety of network topologies, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. The luminescent behavior of these materials is often derived from the organic ligands themselves or from ligand-to-metal or metal-to-ligand charge transfer, making them promising candidates for applications in chemical sensing, bio-imaging, and potentially as platforms for drug delivery.

Data Presentation: Luminescent Properties

The following table summarizes the reported luminescent properties of selected coordination compounds containing this compound. It is important to note that while many studies report the synthesis and structure of these compounds, comprehensive quantitative photoluminescence data, such as quantum yields, are not always available in the literature.

Compound FormulaMetal CenterEmission Maxima (λem)Excitation Maxima (λex)Fluorescence Lifetime (τ)Reference
{[Cd(4',4-Hhbc)2(bpp)2]}nCd(II)440 nmNot Reported3.2 ns[1]
[Cd2(µ-ddp)4I4]nCd(II)386 nmNot ReportedNot Reported[2]
[Cu2Br2(bpp)]nCu(I)486 nm370 nmNot Reported[1]
[M(3,3'-dpdc)bpp] (M = Zn, Cd)Zn(II), Cd(II)LuminescentNot ReportedNot Reported[3]
{Zn(bpp)(C6H5COO)2}·2H2OZn(II)LuminescentNot ReportedNot Reported[4]
{Zn2(bpp)2[C6H4(COO)2]2}·2H2OZn(II)LuminescentNot ReportedNot Reported[4]
Zn(bpp)(C4O4)Zn(II)LuminescentNot ReportedNot Reported[4]

Applications in Sensing and Bio-imaging

While direct applications in drug delivery for bpp-containing coordination polymers are still an emerging area, their luminescent properties make them highly suitable for chemical sensing and bio-imaging, which are critical aspects of drug development and diagnostics.

Chemical Sensing:

Luminescent coordination polymers can act as sensitive and selective chemical sensors. The luminescence of these materials can be quenched or enhanced in the presence of specific analytes. For instance, a Zn(II)-based metal-organic framework with bpp has been shown to be a fluorescent probe for the detection of benzaldehyde.[3] The mechanism of sensing often involves the interaction of the analyte with the framework, leading to a change in the energy transfer processes or the electronic structure of the luminescent center.

Bio-imaging:

The development of luminescent probes for cellular and tissue imaging is a significant area of research. Lanthanide-based coordination polymers are particularly promising due to their sharp emission bands and long luminescence lifetimes. While specific examples utilizing bpp for bio-imaging are not yet widely reported, the general principles suggest their potential. By incorporating appropriate metal centers (e.g., Eu³⁺, Tb³⁺) and designing for biocompatibility, bpp-based frameworks could be developed as novel imaging agents.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Cd(II) Coordination Polymer with this compound

This protocol is adapted from the synthesis of a 1D cadmium(II) coordination polymer.[1]

Materials:

  • Cadmium(II) salt (e.g., Cd(NO₃)₂·4H₂O)

  • 4',4-Hydroxybiphenyl-4-carboxylic acid (H₂hbc)

  • This compound (bpp)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Cd(NO₃)₂·4H₂O, 0.2 mmol of H₂hbc, and 0.2 mmol of bpp in a mixture of 5 mL of ethanol and 5 mL of deionized water.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 160 °C in an oven for 72 hours.

  • After 72 hours, cool the autoclave to room temperature slowly over 24 hours.

  • Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry in air.

Protocol 2: Measurement of Photoluminescence Properties

This protocol provides a general procedure for characterizing the photoluminescent properties of the synthesized coordination polymers.

Instrumentation:

  • Fluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube detector.

  • Solid-state sample holder.

Procedure for Solid-State Emission and Excitation Spectra:

  • Finely grind a small amount of the crystalline sample.

  • Place the powdered sample in the solid-state sample holder.

  • To measure the emission spectrum:

    • Set the excitation wavelength to a value determined from a preliminary scan or from literature values (e.g., 370 nm).

    • Scan the emission monochromator over the desired wavelength range (e.g., 300-600 nm).

    • Record the emission intensity as a function of wavelength.

  • To measure the excitation spectrum:

    • Set the emission monochromator to the wavelength of maximum emission determined in the previous step.

    • Scan the excitation monochromator over the desired wavelength range (e.g., 250-450 nm).

    • Record the emission intensity at the fixed emission wavelength as a function of the excitation wavelength.

Procedure for Fluorescence Lifetime Measurement:

  • Utilize a time-correlated single-photon counting (TCSPC) system.

  • Excite the sample with a pulsed light source (e.g., a laser diode) at an appropriate wavelength.

  • Collect the fluorescence decay profile.

  • Analyze the decay curve using appropriate fitting software to determine the fluorescence lifetime (τ). The decay may be fitted to a single or multi-exponential function.

Procedure for Photoluminescence Quantum Yield (PLQY) Measurement (Relative Method):

  • Select a standard with a known quantum yield and with absorption and emission properties similar to the sample.

  • Prepare dilute suspensions or solutions of both the sample and the standard with an absorbance of less than 0.1 at the excitation wavelength to minimize re-absorption effects.

  • Measure the absorbance of the sample and the standard at the chosen excitation wavelength.

  • Measure the integrated fluorescence intensity of the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizations

Synthesis_and_Characterization_Workflow General Workflow for Synthesis and Characterization A Reactants (Metal Salt, bpp, Co-ligand) C Synthesis Method (Hydrothermal, Solvothermal, Ambient) A->C B Solvent System (e.g., H2O, EtOH, DMF) B->C D Crystalline Coordination Polymer C->D Self-Assembly E Structural Characterization (SC-XRD, PXRD) D->E F Spectroscopic Characterization (FT-IR, UV-Vis) D->F G Luminescence Measurement (Emission, Excitation, Lifetime, QY) D->G H Application Testing (e.g., Chemical Sensing) G->H

Synthesis and Characterization Workflow

Luminescent_Sensing_Mechanism Conceptual Diagram of Luminescent Sensing cluster_sensing Sensing Event Host Luminescent Coordination Polymer (Host) ExcitedState Excited State Host->ExcitedState Absorption Interaction Host-Guest Interaction Host->Interaction Analyte Analyte Molecule (Guest) Analyte->Interaction Excitation Light Excitation GroundState Ground State ExcitedState->GroundState Emission Emission Luminescence Quenching Luminescence Quenching / Enhancement Interaction->Quenching

Luminescent Sensing Mechanism

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction of 1,3-Bis(4-pyridyl)propane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of coordination complexes featuring the flexible linker 1,3-bis(4-pyridyl)propane (bpp). The protocols outlined below are intended to serve as a practical resource for researchers in the fields of crystal engineering, materials science, and drug development who are interested in the structural characterization of metal-organic complexes.

Introduction to this compound in Crystal Engineering

This compound is a versatile organic ligand widely employed in the construction of coordination polymers and metal-organic frameworks (MOFs). Its flexibility, stemming from the propane spacer, allows it to adopt various conformations, leading to a rich diversity of network topologies. This adaptability makes bpp an excellent candidate for the design of functional materials with potential applications in gas storage, catalysis, and as models for active sites in metalloenzymes. Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional atomic arrangement of these complexes, providing invaluable insights into their structure-property relationships.

Experimental Protocols

Synthesis and Crystallization of a Representative BPP Complex: [Cu(bpp)SO₄(H₂O)₂]n

This protocol details the synthesis and crystallization of a one-dimensional coordination polymer of copper(II) with this compound and sulfate.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • This compound (bpp)

  • Ethanol

  • Deionized water

  • Test tubes

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of CuSO₄·5H₂O in a 1:1 (v/v) ethanol/water mixture.

    • Prepare a 0.1 M solution of this compound (bpp) in ethanol.

  • Reaction Setup:

    • In a clean test tube, add 5 mL of the CuSO₄·5H₂O solution.

    • Carefully layer 5 mL of the bpp solution on top of the copper sulfate solution to create a distinct interface. This can be achieved by slowly adding the bpp solution along the side of the tilted test tube.

  • Crystallization:

    • Seal the test tube and leave it undisturbed at room temperature.

    • Blue crystals of [Cu(bpp)SO₄(H₂O)₂]n are expected to form at the interface of the two solutions over a period of several days to a week.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully decant the mother liquor.

    • Wash the crystals with a small amount of a 1:1 ethanol/water mixture.

    • Isolate the crystals and allow them to air dry.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for collecting and analyzing single-crystal X-ray diffraction data.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

Protocol:

  • Crystal Mounting:

    • Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Based on the preliminary data, devise a data collection strategy to ensure complete and redundant data are collected.

    • Collect the full diffraction dataset, typically by rotating the crystal in the X-ray beam and collecting a series of diffraction images. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.

    • Apply corrections for Lorentz and polarization effects, absorption, and crystal decay if necessary.

    • Merge equivalent reflections to produce a final dataset of unique reflections.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Software such as SHELXT is commonly used for this step.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement with software like SHELXL.[1][2][3][4] This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model, typically in calculated positions.

    • Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a good agreement between the model and the data (low R-factors).

Data Presentation

The following table summarizes crystallographic data for a selection of this compound complexes, allowing for easy comparison of their structural parameters.

CompoundMetal IonSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
[CdCl₂(bpp)]nCd(II)Cmmm12.083(7)11.771(7)3.781(2)909090537.8(6)2[1]
[Co₂(H₂O)(TFMBz)₄(bpp)]Co(II)P-111.2345(3)12.0987(4)13.9876(5)82.3478.9869.011734.5(1)1[3]
[Cu(bpp)SO₄(H₂O)₂]nCu(II)C2/c14.9269(15)13.8821(13)7.0490(8)90108.619(10)901384.2(2)4[5]
[Cd(bpp)(NO₃)₂(H₂O)₂]Cd(II)P2₁/c9.456(2)15.678(3)11.876(2)9098.45(3)901742.7(6)4
[Co(bpp)(NCS)₂(H₂O)₂]Co(II)P2₁/n10.123(2)13.456(3)14.567(3)90109.87(3)901865.4(7)4

Note: TFMBz = 3,5-Bis(trifluoromethyl)benzoate. Data for the last two entries are hypothetical examples for illustrative purposes.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and structural characterization of a bpp coordination polymer.

experimental_workflow Experimental Workflow for BPP Complex Characterization cluster_synthesis Synthesis & Crystallization cluster_characterization Single-Crystal X-ray Diffraction prep_solutions Prepare Metal Salt and BPP Solutions reaction Combine Solutions (e.g., Layering) prep_solutions->reaction crystallization Allow Crystals to Form reaction->crystallization harvest Harvest and Dry Crystals crystallization->harvest mount_crystal Mount Single Crystal harvest->mount_crystal data_collection Data Collection mount_crystal->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

Caption: General workflow from synthesis to structural analysis.

data_processing_flow SC-XRD Data Processing and Structure Refinement cluster_refinement Structure Refinement Cycle raw_data Raw Diffraction Images integration Integration (h, k, l, I, σ(I)) raw_data->integration corrections Corrections (Lorentz, Polarization, Absorption) integration->corrections scaling_merging Scaling & Merging (Unique Reflections) corrections->scaling_merging hkl_file Final .hkl File scaling_merging->hkl_file initial_model Initial Structural Model (Direct/Patterson Methods) hkl_file->initial_model refine Least-Squares Refinement initial_model->refine fourier_map Difference Fourier Map refine->fourier_map final_structure Final Crystal Structure (CIF File) refine->final_structure model_building Model Adjustment/ Atom Addition fourier_map->model_building model_building->refine Iterate until convergence

Caption: Detailed workflow for SC-XRD data processing.

References

Protocols for the Synthesis of Metal-Organic Frameworks with 1,3-Bis(4-pyridyl)propane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the flexible linker 1,3-Bis(4-pyridyl)propane (BPP). The protocols outlined below are based on established methodologies, including solvothermal, hydrothermal, and room-temperature synthesis routes, offering a range of options for obtaining crystalline MOF materials.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The unique properties of MOFs, such as high surface area, tunable pore size, and adjustable functionality, make them highly attractive for a variety of applications, including gas storage and separation, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final architecture and properties of the MOF. This compound is a versatile and flexible ligand that has been successfully employed in the synthesis of a diverse range of one-, two-, and three-dimensional coordination polymers.[1] The synthetic method employed plays a significant role in directing the crystallization process and the final product's characteristics.[1][2]

This guide details various protocols for the synthesis of BPP-based MOFs, providing researchers with the necessary information to produce these materials in a laboratory setting. The methods described include solvothermal/hydrothermal synthesis, which is a widely used technique for producing high-quality crystals, and room-temperature synthesis, which offers a more energy-efficient and environmentally friendly alternative.[2][3][4][5][6][7]

Synthesis Methodologies

The successful synthesis of BPP-based MOFs can be achieved through several methods. The selection of a particular method will depend on the desired crystal properties, available equipment, and the specific metal salt being used.

Solvothermal/Hydrothermal Synthesis

Solvothermal and hydrothermal syntheses are the most common methods for preparing MOFs.[3] These techniques involve heating a mixture of the metal salt and the organic ligand in a suitable solvent within a sealed container, such as a Teflon-lined autoclave.[2] This process facilitates the dissolution of the precursors and promotes the growth of high-quality crystals under elevated temperature and pressure.[2][8]

Experimental Protocol: Solvothermal Synthesis of a Zn-BPP MOF

This protocol is a representative example for the synthesis of a zinc-based MOF using this compound and a co-ligand, 3,3'-diphenyldicarboxylic acid (3,3'-H₂dpdc).[9]

Materials:

  • Zinc(II) salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)

  • This compound (BPP)

  • 3,3'-diphenyldicarboxylic acid (3,3'-H₂dpdc)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve the zinc(II) salt, this compound, and 3,3'-diphenyldicarboxylic acid in a mixture of DMF and ethanol.

  • Seal the vial tightly.

  • Place the sealed vial in a programmable oven.

  • Heat the mixture to the desired temperature (e.g., 90-120 °C) and maintain this temperature for a specified period (e.g., 48-72 hours).

  • Allow the oven to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to remove any unreacted starting materials and residual solvent.

  • Dry the crystals under vacuum.

solvothermal_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Reactants Dissolve Metal Salt, 1,3-BPP & Co-ligand in Solvent Heating Heat in Sealed Vial (e.g., 90-120°C for 48-72h) Reactants->Heating Seal Vial Cooling Slow Cooling to Room Temp. Heating->Cooling Isolation Isolate Crystals (Filtration) Cooling->Isolation Washing Wash with DMF & Ethanol Isolation->Washing Drying Dry under Vacuum Washing->Drying

Caption: Workflow for solvothermal synthesis of BPP-MOFs.

Room-Temperature Synthesis

Room-temperature synthesis presents a simpler and more sustainable approach to MOF production, avoiding the need for high temperatures and pressures.[2][4][5][6][7] This method typically involves the slow diffusion of reactant solutions or direct mixing at ambient conditions.

Experimental Protocol: Room-Temperature Synthesis of a Cu-BPP MOF

This protocol is adapted from a general method for the room-temperature synthesis of pillared-layer MOFs.[4][5][6]

Materials:

  • Copper(II) salt (e.g., Copper(II) acetate monohydrate, Cu(OAc)₂·H₂O)

  • This compound (BPP)

  • Dicarboxylic acid (e.g., Fumaric acid)

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Water

Procedure:

  • Prepare a solution of the sodium salt of the dicarboxylic acid by dissolving the acid and a stoichiometric amount of NaOH in a water/methanol mixture.

  • In a separate container, dissolve the Copper(II) salt in water.

  • Dissolve the this compound in methanol.

  • Slowly add the copper salt solution to the dicarboxylate solution with stirring.

  • To this mixture, add the BPP solution dropwise while stirring continuously.

  • A precipitate should form. Continue stirring the suspension at room temperature for several hours.

  • Collect the solid product by filtration.

  • Wash the product with water and then with methanol.

  • Dry the resulting powder in a vacuum oven at a moderate temperature (e.g., 80 °C).

room_temp_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Isolation SolA Dissolve Metal Salt in Water Mixing1 Mix Metal Salt and Dicarboxylate Solutions SolA->Mixing1 SolB Dissolve Dicarboxylate Salt in Water/Methanol SolB->Mixing1 SolC Dissolve 1,3-BPP in Methanol Mixing2 Add BPP Solution Dropwise SolC->Mixing2 Mixing1->Mixing2 Stirring Stir at Room Temperature Mixing2->Stirring Filtration Collect Solid by Filtration Stirring->Filtration Washing Wash with Water & Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying

Caption: Workflow for room-temperature synthesis of BPP-MOFs.

Quantitative Data Summary

The following table summarizes typical experimental parameters for the synthesis of MOFs using this compound, based on literature data. These values can serve as a starting point for optimization.

Metal SaltCo-LigandMolar Ratio (Metal:BPP:Co-Ligand)Solvent(s)Temperature (°C)Time (h)Resulting MOF TypeReference
Zn(NO₃)₂·6H₂O3,3'-H₂dpdc1:1:1DMF/Ethanol90723D Interpenetrating Framework[9]
Cd(NO₃)₂·4H₂O3,3'-H₂dpdc1:1:1DMF/Ethanol90723D Framework[9]
CuCl₂·2H₂O-1:1MethanolRoom Temp.-1D Coordination Polymer[1]
CoCl₂·6H₂O-1:1WaterRoom Temp.-1D Coordination Polymer[1]
Zn(DSBDC)-2:2:1Water/DMF120723D Pillared-Layer[10]
Cd(SBTC)-2:1.5:1Water/DMF120723D Pillared-Layer[10]

Note: DSBDC = 2,5-disulfonylterephthalate; SBTC = 5-sulfonyl-1,2,4-benzenetricarboxylic acid. The ratios may vary based on the specific publication's experimental details.

Characterization

After synthesis, the resulting materials should be characterized to confirm their identity, crystallinity, and purity. Common characterization techniques for MOFs include:

  • Powder X-Ray Diffraction (PXRD): To verify the crystalline phase and compare it with simulated patterns from single-crystal X-ray diffraction data.[4][5]

  • Single-Crystal X-Ray Diffraction: To determine the precise crystal structure.[9]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the loss of solvent molecules.[4][5]

  • Scanning Electron Microscopy (SEM): To observe the morphology and size of the crystals.[4][5]

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOF.

Conclusion

The protocols provided herein offer a foundation for the successful synthesis of a variety of Metal-Organic Frameworks using the versatile this compound linker. By carefully controlling the reaction conditions, such as the choice of metal salt, solvent, temperature, and reaction time, researchers can tune the resulting structures and properties of these materials for their specific applications in fields ranging from materials science to drug development. Further optimization of these protocols may be necessary to achieve desired crystal sizes, morphologies, and yields.

References

Application Notes and Protocols for the Characterization of 1,3-Bis(4-pyridyl)propane Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key techniques used to characterize coordination polymers (CPs) synthesized with the flexible linker 1,3-bis(4-pyridyl)propane (bpp). The protocols outlined below are intended to serve as a guide for the synthesis and analysis of these materials, which have potential applications in areas such as gas storage, catalysis, and drug delivery.

Synthesis of this compound Coordination Polymers

Coordination polymers based on this compound are typically synthesized via hydrothermal or solvothermal methods, which involve the reaction of a metal salt with the bpp linker in a sealed vessel under controlled temperature and pressure.[1] Solution-based methods at ambient temperatures are also employed.[2]

Experimental Workflow for Synthesis

Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing bpp Linker bpp Linker bpp Linker->Mixing Solvent Solvent Solvent->Mixing Sealing Sealing Mixing->Sealing in Teflon-lined autoclave Heating Heating Sealing->Heating e.g., 160°C for 3 days Cooling Cooling Heating->Cooling to room temperature Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing with solvent Drying Drying Washing->Drying in air or vacuum

Workflow for the hydrothermal synthesis of bpp coordination polymers.

Protocol for Hydrothermal Synthesis
  • Reactant Preparation : In a typical synthesis, a metal salt (e.g., Zn(NO₃)₂·6H₂O, CoCl₂·6H₂O) and the this compound linker are dissolved or suspended in a suitable solvent or solvent mixture (e.g., water, ethanol, DMF).[1][2]

  • Mixing : The reactants are combined in a Teflon-lined stainless steel autoclave. The molar ratio of metal to linker is a critical parameter that influences the final structure.

  • pH Adjustment : In some cases, the pH of the reaction mixture is adjusted using a base (e.g., NaOH) to facilitate the deprotonation of co-ligands or to influence the coordination environment of the metal ion.[1]

  • Reaction : The autoclave is sealed and heated in an oven to a specific temperature (typically between 120-180°C) for a period ranging from hours to several days.[1]

  • Crystallization : After the reaction, the autoclave is allowed to cool slowly to room temperature to promote the formation of single crystals.

  • Product Isolation : The resulting crystalline product is collected by filtration, washed with the reaction solvent to remove any unreacted starting materials, and dried under ambient or vacuum conditions.

Structural Characterization

The determination of the crystal structure is fundamental to understanding the properties of coordination polymers. Single-crystal X-ray diffraction is the definitive method for this purpose, while powder X-ray diffraction is used for phase identification and to assess the bulk purity of the material.

Protocol for Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Selection and Mounting : A suitable single crystal of the bpp coordination polymer is selected under a microscope. The crystal should be well-formed with no visible defects. It is then mounted on a goniometer head, often using a cryoprotectant oil at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.[3]

  • Data Collection : The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[4] A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[4]

Protocol for Powder X-ray Diffraction (PXRD)
  • Sample Preparation : A finely ground powder of the bpp coordination polymer is prepared to ensure random orientation of the crystallites.[5] The powder is then placed in a sample holder.

  • Data Collection : The PXRD pattern is recorded on a powder diffractometer, typically using Cu-Kα radiation. Data is collected over a specific 2θ range (e.g., 5-50°).

  • Data Analysis : The experimental PXRD pattern is compared with the pattern simulated from the single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample.[6]

Spectroscopic Characterization

Spectroscopic techniques are employed to probe the coordination environment of the metal ions and the vibrational modes of the organic linker.

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : A small amount of the finely ground bpp coordination polymer (1-2 mg) is mixed with anhydrous KBr (100-200 mg).[7] The mixture is then pressed into a thin, transparent pellet.

  • Data Collection : The FT-IR spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also collected for correction.

  • Data Analysis : The vibrational bands in the spectrum are assigned to specific functional groups in the bpp linker and any co-ligands. Shifts in the characteristic vibrational frequencies of the pyridine ring can indicate coordination to the metal center.

Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment
C-H stretching (aromatic)3100-3000Pyridine ring
C-H stretching (aliphatic)3000-2850Propane chain
C=N, C=C stretching1610-1500Pyridine ring
Pyridine ring vibrations~1600, ~1540, ~1420Indicate coordination
Protocol for UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A solution of the bpp coordination polymer is prepared by dissolving a known amount of the solid in a suitable solvent (e.g., DMF, DMSO) to a specific concentration.[8][9]

  • Data Collection : The UV-Vis absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a spectrophotometer. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis : The absorption bands are assigned to electronic transitions within the organic linker (π→π*) and potentially ligand-to-metal charge transfer (LMCT) or d-d transitions, depending on the metal ion.

Protocol for Luminescence Spectroscopy
  • Sample Preparation : For solid-state measurements, a powdered sample of the bpp coordination polymer is placed in a sample holder.[10] For solution-state measurements, a solution is prepared as in the UV-Vis protocol.

  • Data Collection : The sample is excited at a specific wavelength, and the emission spectrum is recorded over a range of longer wavelengths.[11]

  • Data Analysis : The emission properties, including the emission maximum (λₑₘ) and quantum yield, are determined. These properties are often related to the nature of the organic linker and the metal ion.[2][12]

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability of the coordination polymers and to identify the presence of solvent molecules.

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_tga_dsc TGA/DSC Measurement cluster_analysis Data Analysis Sample Sample Crucible Crucible Sample->Crucible weigh sample Heating_Program Heating_Program Crucible->Heating_Program place in instrument Data_Acquisition Data_Acquisition Heating_Program->Data_Acquisition Atmosphere Atmosphere Atmosphere->Data_Acquisition Weight_Loss Weight_Loss Data_Acquisition->Weight_Loss Decomposition_Temp Decomposition_Temp Data_Acquisition->Decomposition_Temp Thermal_Events Thermal_Events Data_Acquisition->Thermal_Events

Workflow for TGA and DSC analysis of bpp coordination polymers.

Protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Sample Preparation : A small amount of the bpp coordination polymer (typically 5-10 mg) is placed in an alumina or platinum crucible.[13]

  • Data Collection : The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[13] The mass of the sample is continuously monitored as a function of temperature. For DSC, the heat flow to the sample is measured relative to a reference.

  • Data Analysis : The TGA curve shows weight loss steps corresponding to the removal of solvent molecules and the decomposition of the coordination polymer.[14] The DSC curve indicates whether these processes are endothermic or exothermic.

Temperature Range (°C) Weight Loss Event Associated Thermal Event (DSC)
25-150Loss of guest/solvent moleculesEndothermic
150-300Loss of coordinated solvent moleculesEndothermic
>300Decomposition of the organic linkersExothermic (in air) or Endothermic (in N₂)

Porosity and Gas Adsorption

For applications in gas storage and separation, the porosity of the bpp coordination polymers is a critical parameter.

Protocol for Brunauer-Emmett-Teller (BET) Surface Area Analysis
  • Sample Activation : The as-synthesized material is "activated" by removing the guest solvent molecules from the pores. This is typically achieved by heating the sample under vacuum.

  • Gas Adsorption Measurement : The activated sample is cooled to 77 K (liquid nitrogen temperature), and the amount of nitrogen gas adsorbed by the material is measured at various relative pressures.[15]

  • Data Analysis : The BET equation is applied to the nitrogen adsorption isotherm to calculate the specific surface area of the material.[16][17] The pore size distribution can be determined using methods such as the Barrett-Joyner-Halenda (BJH) analysis.[15]

Application in Drug Delivery

The porous nature of some bpp coordination polymers makes them potential candidates for drug delivery systems.

Logical Relationship for Drug Delivery Application

Drug_Delivery_Logic Porous CP Porous bpp Coordination Polymer Drug Loading Drug Loading Porous CP->Drug Loading encapsulation Drug Release Drug Release Drug Loading->Drug Release in physiological conditions Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Logical flow for drug delivery using bpp coordination polymers.

Protocol for Drug Loading and Release Studies
  • Drug Loading : A known amount of the activated bpp coordination polymer is immersed in a solution of the drug (e.g., ibuprofen) for a specific period.[18] The amount of drug loaded can be determined by measuring the change in the drug concentration in the solution using UV-Vis spectroscopy.

  • Drug Release : The drug-loaded coordination polymer is placed in a release medium, such as a phosphate-buffered saline (PBS) solution that mimics physiological conditions.[18]

  • Release Monitoring : At regular time intervals, aliquots of the release medium are withdrawn, and the concentration of the released drug is measured using UV-Vis spectroscopy. This allows for the determination of the drug release profile over time.[19][20]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Bis(4-pyridyl)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Bis(4-pyridyl)propane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common method for the synthesis of this compound, also known as 4,4'-Trimethylenedipyridine, involves the nucleophilic substitution reaction of a 4-picolyl anion equivalent with a suitable three-carbon electrophile, or the direct alkylation of 4-picoline with a 1,3-dihalopropane. A plausible route involves the deprotonation of 4-picoline using a strong base to form a nucleophilic carbanion, which then reacts with a 1,3-dihalopropane.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or inefficient mixing.

  • Side reactions: Competing side reactions, such as over-alkylation or polymerization, can consume starting materials and reduce the yield of the desired product.

  • Suboptimal base: The base used for the deprotonation of 4-picoline may not be strong enough to generate a sufficient concentration of the nucleophile.

  • Moisture in reagents or solvents: The presence of water can quench the strong base and the picolyl anion, thus inhibiting the reaction.

  • Product loss during workup and purification: The product may be lost during extraction, washing, or purification steps.

Q3: What are the likely side products in this synthesis?

The primary side products in the synthesis of this compound can include:

  • Mono-alkylated product: 1-(4-pyridyl)-3-halopropane, where only one molecule of 4-picoline has reacted with the 1,3-dihalopropane.

  • Over-alkylation products: More complex mixtures can form if the product itself undergoes further alkylation.

  • Polymerization products: Polycationic polymers may form, especially if the reaction is not carefully controlled.[1]

  • Products from side reactions of the base: The strong base might react with the solvent or other components in the reaction mixture.

Q4: How can I minimize the formation of side products?

To minimize side product formation, consider the following strategies:

  • Control stoichiometry: Use a precise molar ratio of reactants. An excess of 4-picoline may favor the formation of the desired product over the mono-alkylated species.

  • Slow addition of the alkylating agent: Adding the 1,3-dihalopropane slowly to the reaction mixture can help to control the reaction rate and minimize over-alkylation.

  • Temperature control: Maintain the reaction at an optimal temperature. Lower temperatures may reduce the rate of side reactions.

  • Choice of solvent: The solvent can influence the reaction pathway. Aprotic solvents are generally preferred when using strong bases.

Q5: What are the recommended purification techniques for this compound?

Purification of this compound can be achieved through several methods:

  • Extraction: After quenching the reaction, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.

  • Column chromatography: Silica gel chromatography is a common method for separating the desired product from unreacted starting materials and side products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can yield a highly pure product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of 4-picoline.Use a stronger base (e.g., sodium amide, LDA). Ensure anhydrous reaction conditions.
Insufficient reaction time or temperature.Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Quenching of the base or nucleophile by moisture.Dry all glassware, solvents, and reagents thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Mixture of Products (as seen on TLC/NMR) Over-alkylation or mono-alkylation.Adjust the stoichiometry of the reactants. Try adding the 1,3-dihalopropane dropwise to the reaction mixture.
Reaction at other positions on the pyridine ring.While less likely for 4-picoline, consider the use of protecting groups if this becomes a significant issue.
Difficulty in Isolating the Product Product is highly soluble in the aqueous phase.Perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer by adding a saturated salt solution (e.g., brine) may improve extraction efficiency.
Emulsion formation during extraction.Add a small amount of brine to break the emulsion. If the emulsion persists, filter the mixture through a pad of celite.
Purification Challenges Product co-elutes with impurities during column chromatography.Optimize the solvent system for column chromatography. A shallower gradient or a different solvent mixture may improve separation. Consider using a different stationary phase, such as alumina.
Product is an oil and does not crystallize.Ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is the best option. The melting point of this compound is reported to be in the range of 57-60 °C.

Data Presentation

Parameter Effect on Yield Effect on Purity General Recommendation
Temperature Increasing temperature generally increases reaction rate, which can improve yield up to an optimal point. Excessively high temperatures can promote side reactions.Higher temperatures can lead to the formation of more side products, thus decreasing purity.Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation. Start at a lower temperature and gradually increase if necessary.
Reaction Time Longer reaction times can lead to higher conversion of starting materials and thus a higher yield, provided the product is stable under the reaction conditions.Extended reaction times may lead to product degradation or the formation of more side products.Monitor the reaction by TLC to determine the optimal reaction time.
Base Strength A stronger base will lead to a higher concentration of the picolyl anion, which should increase the reaction rate and potentially the yield.The choice of base can influence the selectivity of the reaction. Very strong bases may also react with the solvent or the alkylating agent.Select a base that is strong enough to efficiently deprotonate 4-picoline but does not cause significant side reactions. Sodium amide is a common choice for such reactions.
Solvent The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates, thereby affecting the yield.The solvent can influence the selectivity of the reaction.Use a dry, aprotic solvent such as THF, DMF, or toluene.
Reactant Stoichiometry The molar ratio of 4-picoline to 1,3-dihalopropane will influence the product distribution.An excess of 4-picoline can help to minimize the formation of the mono-alkylated side product.A slight excess of 4-picoline (e.g., 2.2 equivalents to 1 equivalent of 1,3-dihalopropane) is a good starting point for optimization.

Experimental Protocols

Note: The following is a generalized protocol based on common organic synthesis techniques for similar reactions. Optimization will likely be required.

Synthesis of this compound

Materials:

  • 4-Picoline

  • 1,3-Dibromopropane

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (or another suitable solvent like anhydrous THF or toluene)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon).

  • In a separate flask, dissolve sodium amide in anhydrous liquid ammonia (or suspend in anhydrous THF).

  • Cool the flask containing the base to an appropriate temperature (e.g., -78 °C for liquid ammonia or 0 °C for THF).

  • Slowly add 4-picoline (2.2 equivalents) to the stirred suspension of the base. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.

  • Dissolve 1,3-dibromopropane (1 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the progress of the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • If liquid ammonia was used as the solvent, allow it to evaporate. Add water and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound.

Visualizations

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup deprotonation Deprotonation of 4-Picoline with Strong Base setup->deprotonation alkylation Alkylation with 1,3-Dihalopropane deprotonation->alkylation quench Reaction Quench alkylation->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes temp Temperature yield Yield temp->yield purity Purity temp->purity time Reaction Time time->yield time->purity base Base Strength base->yield base->purity solvent Solvent solvent->yield solvent->purity

Caption: Logical relationship of reaction parameters affecting yield and purity.

References

Technical Support Center: 1,3-Bis(4-pyridyl)propane (BPP) Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1,3-Bis(4-pyridyl)propane (BPP). The focus is on preventing and controlling polymorphism, a common challenge due to the conformational flexibility of the BPP molecule.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for this compound (BPP)?

A1: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. For active pharmaceutical ingredients (APIs), different polymorphs can have different physical and chemical properties, including solubility, bioavailability, and stability, which can impact the safety and efficacy of a drug product. This compound (BPP) possesses a flexible propane linker between its two pyridine rings. This flexibility allows the molecule to adopt different conformations, such as gauche and trans, in the solid state.[1] These different conformations can lead to the formation of distinct crystal polymorphs, a phenomenon known as conformational polymorphism.[2][3] Controlling which polymorph is formed during crystallization is critical for ensuring product consistency and performance.

Q2: I am consistently obtaining a mix of crystal forms (concomitant polymorphism). How can I isolate a single polymorph?

A2: The simultaneous crystallization of multiple polymorphs is a common issue with flexible molecules. To favor the formation of a single polymorph, you need to adjust the crystallization conditions to either kinetically or thermodynamically favor one form over the others. This can be achieved by:

  • Solvent Selection: The polarity and hydrogen bonding capability of the solvent can influence which conformer is more stable in solution and thus more likely to nucleate and grow.[4][5]

  • Temperature Control: Temperature affects both the solubility and the kinetics of nucleation. Lower temperatures often favor the thermodynamically stable form, while rapid cooling at higher supersaturation can sometimes yield metastable polymorphs.

  • Seeding: Introducing a small crystal of the desired polymorph (a seed crystal) into a supersaturated solution can bypass the stochastic nature of primary nucleation and promote the growth of that specific form.[3]

Q3: My BPP is "oiling out" instead of crystallizing. What causes this and how can I prevent it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This is often due to high supersaturation, rapid cooling, or the melting point of the compound being lower than the crystallization temperature. To prevent this:

  • Reduce Supersaturation: Use a more dilute solution or cool the solution more slowly.

  • Change Solvent: Select a solvent in which BPP is less soluble, or use a co-solvent system to fine-tune the solubility.

  • Lower the Crystallization Temperature: Ensure the crystallization process occurs at a temperature well below the melting point of all potential polymorphs.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Crystals Form Solution is not sufficiently supersaturated.Slowly evaporate the solvent or add a less polar "anti-solvent" to decrease the solubility of BPP.
Nucleation is inhibited.Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. Add a seed crystal of the desired polymorph.
Rapid Formation of Fine Powder High degree of supersaturation leading to rapid nucleation.Re-dissolve the powder by heating and add a small amount of additional solvent. Allow the solution to cool more slowly.
Obtaining a Different Polymorph Than Desired The crystallization conditions favor the undesired polymorph.Systematically vary the solvent, temperature, and cooling rate. Refer to the experimental protocols below for guidance. Seeding with the desired polymorph is highly recommended.
Crystals are Poorly Formed or Twinned Impurities in the BPP sample.Purify the BPP starting material using techniques such as column chromatography or recrystallization from a different solvent system.
Crystallization rate is too fast.Reduce the rate of cooling or use a vapor diffusion method for slower crystal growth.

Quantitative Data

Table 1: Influence of Solvent Polarity on BPP Polymorph Formation (Representative Data)

Due to the lack of specific experimental data for BPP polymorphism in the literature, this table provides representative data based on the behavior of structurally similar flexible molecules. The polymorphs are designated as Form A (gauche conformation) and Form B (trans conformation) for illustrative purposes.

SolventDielectric Constant (20°C)Predominant PolymorphObservations
Methanol32.7Form A (gauche)Rapid nucleation, small needles.
Ethanol24.5Form A (gauche)Slower nucleation, well-formed needles.
Acetone20.7Mixture of A and BConcomitant polymorphism observed.
Ethyl Acetate6.0Form B (trans)Slow crystallization, block-like crystals.
Toluene2.4Form B (trans)Very slow crystallization, large single crystals.

Experimental Protocols

Protocol 1: Solvent Screening for Polymorph Discovery

This protocol is designed to explore the influence of different solvents on the polymorphic outcome of BPP crystallization.

  • Preparation of Saturated Solutions: In separate vials, dissolve this compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) at an elevated temperature (e.g., 50°C) until saturation is reached.

  • Slow Cooling Crystallization: Allow the saturated solutions to cool slowly to room temperature.

  • Isolation and Characterization: Isolate the resulting crystals by filtration and characterize them using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify the polymorphic form.

Protocol 2: Controlled Crystallization of a Specific Polymorph (Seeding Method)

This protocol aims to produce a specific, known polymorph of BPP using seed crystals.

  • Prepare a Supersaturated Solution: Dissolve BPP in a solvent known to produce the desired polymorph at a temperature where it is fully soluble.

  • Cool to Supersaturation: Slowly cool the solution to a temperature where it is supersaturated but nucleation has not yet occurred.

  • Introduce Seed Crystals: Add a small number of high-quality seed crystals of the target polymorph to the solution.

  • Controlled Growth: Maintain the solution at a constant temperature or cool it very slowly to allow the seed crystals to grow.

  • Isolation: Collect the crystals by filtration and dry them under vacuum.

Visualizations

experimental_workflow Experimental Workflow for BPP Polymorph Screening cluster_prep Solution Preparation cluster_cryst Crystallization cluster_analysis Analysis prep Dissolve BPP in various solvents at elevated temperature cool Slow cooling to room temperature prep->cool evap Slow evaporation prep->evap diffusion Vapor diffusion prep->diffusion isolate Isolate crystals cool->isolate evap->isolate diffusion->isolate xrd XRPD isolate->xrd dsc DSC isolate->dsc microscopy Microscopy isolate->microscopy

Caption: Workflow for BPP Polymorph Screening.

troubleshooting_logic Troubleshooting Crystallization Issues action_node action_node start Crystallization Attempted q1 Crystals Formed? start->q1 q2 Desired Polymorph? q1->q2 Yes a1 Induce Nucleation: - Scratch flask - Add seed crystal q1->a1 No q3 Good Quality Crystals? q2->q3 Yes a2 Modify Conditions: - Change solvent - Adjust temperature - Use seeding q2->a2 No a3 Optimize Growth: - Slower cooling - Purify material q3->a3 No end Successful Crystallization q3->end Yes a1->start Retry a2->start Retry a3->start Retry

Caption: Decision tree for troubleshooting BPP crystallization.

References

Technical Support Center: Enhancing the Thermal Stability of 1,3-Bis(4-pyridyl)propane-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of Metal-Organic Frameworks (MOFs) based on the 1,3-Bis(4-pyridyl)propane (bpp) ligand.

Frequently Asked Questions (FAQs)

Q1: What factors generally influence the thermal stability of this compound-based MOFs?

A1: The thermal stability of MOFs, including those synthesized with the flexible bpp linker, is primarily influenced by several key factors:

  • Metal-Ligand Bond Strength: The nature of the coordination bond between the metal center and the nitrogen atoms of the pyridyl groups is crucial. Stronger bonds lead to higher thermal stability.

  • Metal Ion Properties: High-valent metal cations with high charge densities tend to form stronger coordination bonds, thus enhancing the framework's stability.

  • Framework Structure and Connectivity: The overall topology and dimensionality of the MOF play a significant role. Higher connectivity and more rigid frameworks generally exhibit greater thermal stability.

  • Guest Molecules: The presence of solvent molecules within the pores can affect thermal stability. Their removal upon heating can sometimes lead to framework collapse at lower temperatures than the decomposition of the framework itself.

Q2: How is the thermal stability of bpp-based MOFs experimentally determined?

A2: The most common techniques for evaluating the thermal stability of MOFs are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

  • TGA measures the change in mass of a sample as a function of temperature. This allows for the determination of the decomposition temperature (Td), which is the temperature at which the MOF structure begins to break down.

  • DSC measures the heat flow into or out of a sample as it is heated. It can detect phase transitions, melting, and decomposition events, providing complementary information to TGA.

Q3: Can post-synthetic modification (PSM) be used to enhance the thermal stability of bpp-based MOFs?

A3: Yes, post-synthetic modification (PSM) is a powerful strategy for enhancing the properties of MOFs, including their thermal stability.[2] While specific examples for bpp-based MOFs are not extensively documented in the literature, general PSM approaches that could be applied include:

  • Ligand Modification: Introducing functional groups onto the bpp linker or other co-ligands that can form additional stabilizing interactions within the framework.

  • Metal Node Modification: Exchanging or adding metal ions to the secondary building units (SBUs) to strengthen the nodes.

  • Catenation or Interpenetration: Inducing the formation of interpenetrated frameworks, which can enhance stability through increased van der Waals interactions between the interlocked networks.

Troubleshooting Guides

Issue 1: Low Thermal Stability or Premature Decomposition of the Synthesized bpp-MOF.

Possible Cause Suggested Solution
Incomplete Solvent Removal: Residual solvent molecules in the pores can lower the decomposition temperature.Ensure complete activation of the MOF by heating under vacuum at an appropriate temperature before TGA analysis. The activation temperature should be high enough to remove guest molecules but below the framework's decomposition temperature.
Weak Metal-Ligand Bonds: The choice of metal salt and reaction conditions may result in a framework with weaker coordination bonds.Experiment with different metal salts, particularly those with higher valent cations (e.g., Zr(IV), Cr(III)) known to form more stable MOFs. Optimize the solvothermal synthesis conditions (temperature, time, pH) to promote the formation of a more robust framework.
Amorphous Material or Phase Impurities: The presence of amorphous byproducts or other crystalline phases can lead to an inaccurate assessment of the thermal stability.Characterize the bulk material using Powder X-Ray Diffraction (PXRD) to ensure phase purity before conducting thermal analysis.

Issue 2: Inconsistent TGA Results for the Same bpp-MOF Batch.

Possible Cause Suggested Solution
Sample Heterogeneity: The synthesized batch of MOF crystals may not be uniform in size or quality.Ensure thorough mixing of the bulk sample before taking a small portion for TGA analysis. Consider analyzing multiple samples from the same batch to check for consistency.
Variable Heating Rate: Different heating rates in TGA can affect the observed decomposition temperature.Use a standardized heating rate (e.g., 5 or 10 °C/min) for all TGA measurements to ensure comparability of the results.
Atmosphere in TGA: The composition of the gas flowing over the sample (e.g., inert like N2 or Ar, or reactive like air) can influence the decomposition pathway.Conduct TGA experiments under a consistent and specified atmosphere. An inert atmosphere is typically used to study the intrinsic thermal stability of the framework.

Quantitative Data on Thermal Stability

The following table summarizes the reported thermal decomposition temperatures (Td) for some MOFs incorporating the this compound ligand.

MOF FormulaMetal CenterDecomposition Temperature (Td)Analysis ConditionsReference
{--INVALID-LINK--2}nZn(II)Stable up to ~300 °CNot specified[3]
[Cd2(SBTC)(dpp)1.5]nCd(II)Stable up to ~320 °CNot specified[3]
[M(3,3′-dpdc)bpp] (M = Zn, Cd)Zn(II), Cd(II)Stable up to ~350 °CNot specified[4]
[Cu2(3,3′-dpdc)2(bpp)]Cu(II)Stable up to ~300 °CNot specified[4]

Note: The reported stability data is often general. For precise comparisons, it is crucial to consult the original publications for the specific TGA conditions.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a this compound-based MOF

This protocol provides a general procedure for the synthesis of MOFs using the bpp ligand. The specific metal salt, co-ligand (if any), solvent system, and reaction conditions should be optimized for the desired framework.

  • Reactant Preparation:

    • Dissolve the metal salt (e.g., Zinc nitrate hexahydrate, Cadmium nitrate tetrahydrate) in a suitable solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF)).

    • In a separate vial, dissolve the this compound (bpp) ligand and any co-ligand (e.g., a dicarboxylic acid) in the same or a compatible solvent.

  • Mixing and Reaction:

    • Combine the solutions of the metal salt and the organic linkers in a Teflon-lined stainless-steel autoclave.

    • The molar ratio of metal to ligands is a critical parameter to optimize for phase purity and crystallinity.

    • Seal the autoclave and place it in a programmable oven.

  • Solvothermal Reaction:

    • Heat the autoclave to the desired reaction temperature (typically between 80 °C and 150 °C) and hold for a specified period (usually 24 to 72 hours).

    • The temperature ramp rate and reaction time can influence the crystal size and quality.

  • Isolation and Washing:

    • After the reaction, allow the autoclave to cool slowly to room temperature.

    • Collect the crystalline product by filtration.

    • Wash the crystals with the reaction solvent (e.g., DMF) several times to remove any unreacted starting materials.

  • Activation:

    • To remove the solvent molecules from the pores, immerse the washed crystals in a volatile solvent with a lower boiling point (e.g., ethanol or acetone) for 24-48 hours, exchanging the solvent periodically.

    • Filter the solvent-exchanged crystals and dry them under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours. The activation conditions must be carefully chosen to avoid framework collapse.

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Place a small amount (typically 5-10 mg) of the activated MOF sample into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

  • TGA Measurement:

    • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset temperature of the major weight loss step after the removal of any residual solvent is considered the decomposition temperature (Td) of the MOF.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Activation cluster_characterization Characterization Reactant\nPreparation Reactant Preparation Mixing Mixing Reactant\nPreparation->Mixing Solvothermal\nReaction Solvothermal Reaction Mixing->Solvothermal\nReaction Isolation Isolation Solvothermal\nReaction->Isolation Washing Washing Isolation->Washing Solvent\nExchange Solvent Exchange Washing->Solvent\nExchange Drying/\nActivation Drying/ Activation Solvent\nExchange->Drying/\nActivation PXRD PXRD Drying/\nActivation->PXRD TGA/DSC TGA/DSC Drying/\nActivation->TGA/DSC

Caption: Experimental workflow for the synthesis and characterization of bpp-based MOFs.

Troubleshooting_Logic Low Thermal\nStability Low Thermal Stability Check Phase\nPurity (PXRD) Check Phase Purity (PXRD) Low Thermal\nStability->Check Phase\nPurity (PXRD) Review Activation\nProtocol Review Activation Protocol Low Thermal\nStability->Review Activation\nProtocol Modify Synthesis\nParameters Modify Synthesis Parameters Low Thermal\nStability->Modify Synthesis\nParameters Impure or\nAmorphous Impure or Amorphous Check Phase\nPurity (PXRD)->Impure or\nAmorphous Incomplete Solvent\nRemoval Incomplete Solvent Removal Review Activation\nProtocol->Incomplete Solvent\nRemoval Suboptimal\nFramework Suboptimal Framework Modify Synthesis\nParameters->Suboptimal\nFramework

Caption: Troubleshooting guide for low thermal stability in bpp-based MOFs.

References

Troubleshooting powder X-ray diffraction (PXRD) patterns of 1,3-Bis(4-pyridyl)propane MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the powder X-ray diffraction (PXRD) analysis of Metal-Organic Frameworks (MOFs) synthesized with the 1,3-Bis(4-pyridyl)propane (bpp) linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My experimental PXRD pattern has very broad peaks compared to the simulated pattern.

Q: Why are the peaks in my experimental PXRD pattern of a bpp-MOF significantly broader than the simulated pattern?

A: Peak broadening in PXRD patterns of MOFs can be attributed to several factors. The most common causes are small crystallite size and the presence of lattice strain or defects.[1][2] Broad peaks can suggest a higher density of structural defects within the lattice.[1]

Troubleshooting Steps:

  • Assess Crystallite Size: Broadening of diffraction peaks can be caused by a reduction in crystallite size to less than a micron.[1] You can estimate the average crystallite size using the Scherrer equation, although this provides an approximation. For more accurate analysis, consider more advanced methods like the Williamson-Hall plot.

  • Optimize Synthesis Conditions:

    • Reaction Time and Temperature: Longer reaction times or higher temperatures can sometimes promote crystal growth, leading to larger crystallites and sharper peaks. However, be mindful that this can also lead to the formation of undesired phases.

    • Modulators: The addition of modulators (e.g., monocarboxylic acids) during synthesis can influence crystal size and reduce defects.[3]

  • Review Post-Synthesis Handling:

    • Grinding: Aggressive grinding of the MOF sample for PXRD preparation can reduce crystallite size and introduce strain, leading to peak broadening.[4] Handle the sample gently.

    • Activation: The process of removing solvent guest molecules from the pores can sometimes cause partial framework collapse or an increase in structural disorder, resulting in broader peaks.

Issue 2: The peak positions in my experimental pattern are shifted compared to the reference pattern.

Q: What could cause the diffraction peaks of my bpp-MOF to shift to lower or higher 2θ values compared to the literature or simulated data?

A: Peak shifts in PXRD patterns of MOFs are often related to changes in the unit cell parameters. This can be caused by the presence of guest molecules within the pores, thermal expansion or contraction, or variations in the synthesis that lead to a slightly different framework structure.

Troubleshooting Steps:

  • Consider Guest Molecules: The presence of solvent or guest molecules in the pores of the MOF can cause a change in the unit cell dimensions, leading to peak shifts.[5][6] Comparing the PXRD pattern of the as-synthesized MOF with the activated (guest-free) sample can help determine if guest molecules are the cause. The removal of guest molecules may cause the peaks to shift.[7]

  • Ensure Sample Activation: If you are comparing your pattern to a simulated or literature pattern of an activated MOF, ensure your sample has been properly activated to remove all guest molecules. This is typically done by heating under vacuum.

  • Check for Temperature Effects: If the data was collected at a different temperature than the reference, thermal expansion or contraction of the crystal lattice could cause peak shifts.

  • Verify Synthesis Purity: Impurities or unreacted starting materials can sometimes lead to the formation of a slightly different phase with altered unit cell parameters.

Issue 3: I am observing extra peaks in my PXRD pattern that are not in the simulated pattern.

Q: My PXRD pattern for the bpp-MOF shows additional peaks that are not present in the reference pattern. What is the source of these peaks?

A: Extra peaks in a PXRD pattern typically indicate the presence of one or more crystalline impurities in your sample. These could be unreacted starting materials, different MOF phases, or byproducts of the synthesis.

Troubleshooting Steps:

  • Identify Potential Impurities: Compare the extra peaks to the PXRD patterns of your starting materials (metal salt, bpp linker, other organic linkers).

  • Optimize Synthesis and Purification:

    • Stoichiometry: Ensure the molar ratios of your reactants are correct.

    • Washing: Thoroughly wash your product after synthesis to remove any unreacted starting materials. Solvents like DMF, ethanol, and water are commonly used.

  • Consider Polymorphism: It's possible that your synthesis conditions have produced a different polymorph or phase of the bpp-MOF than the one you are comparing it to.

Issue 4: The relative intensities of the peaks in my experimental pattern do not match the simulated pattern.

Q: The peak positions in my bpp-MOF PXRD pattern are correct, but their relative intensities are different from the simulated pattern. Why is this?

A: The most common cause for discrepancies in peak intensities is preferred orientation.[8][9] This occurs when the crystallites in the powder sample are not randomly oriented, often due to a specific crystal morphology (e.g., plate-like or needle-like crystals).

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Grinding: Gently but thoroughly grind your sample to a fine, uniform powder to break up larger agglomerates and encourage random orientation.[4]

    • Sample Loading: When loading the sample holder, avoid excessive pressure that can cause the crystallites to align. The "side-loading" or "back-loading" method is often recommended to minimize preferred orientation.

    • Sample Spinning: If your diffractometer has a sample spinner, using it during data collection can help to average out the orientation of the crystallites.

  • Use a Zero-Background Sample Holder: For small sample amounts, using a zero-background holder (e.g., a silicon wafer) can improve data quality and reduce background noise, which can sometimes affect perceived peak intensities.

Issue 5: My PXRD pattern shows a broad, amorphous hump instead of sharp peaks.

Q: I was expecting a crystalline bpp-MOF, but my PXRD pattern only shows a broad hump, indicating an amorphous material. What went wrong?

A: The formation of an amorphous product instead of a crystalline MOF can be due to several factors during synthesis. It's also possible that a crystalline product has become amorphous during post-synthetic processing.

Troubleshooting Steps:

  • Review Synthesis Conditions:

    • Solvent System: The choice of solvent can significantly impact MOF crystallization.[5]

    • Reaction Temperature and Time: The kinetics of nucleation and crystal growth are highly dependent on temperature and time. Conditions that are too harsh or too mild may not favor crystallization.

    • pH: The pH of the reaction mixture can influence the deprotonation of the linker and the coordination of the metal ions, affecting framework assembly.

  • Check for Framework Collapse: Some MOFs are not stable upon removal of guest molecules and can become amorphous during the activation process.[10] Analyze the as-synthesized material before activation to see if it was initially crystalline.

  • Mechanical Stress: As mentioned previously, overly aggressive grinding can lead to amorphization of the sample.[11]

Quantitative Data Summary

The following table provides typical ranges for PXRD parameters of bpp-based MOFs. Note that these values can vary depending on the specific MOF structure, metal center, and synthesis conditions.

ParameterTypical Value/RangeSignificance
Prominent Low-Angle Peak (2θ) 5° - 15°Indicative of the large pore structures characteristic of MOFs.[12]
Crystallite Size 20 - 200 nmSmaller sizes can lead to peak broadening.[1]
Full Width at Half Maximum (FWHM) 0.1° - 0.5° (for sharp peaks)A measure of peak broadening; larger values indicate smaller crystallites or more defects.
Peak Shift upon Activation (Δ2θ) ± 0.1° - 0.5°Indicates a change in the unit cell due to guest removal.

Detailed Experimental Protocol for High-Quality PXRD of bpp-MOFs

This protocol outlines the steps for preparing a bpp-MOF sample and acquiring a high-quality powder X-ray diffraction pattern.

1. Sample Preparation:

  • Activation (if required): To obtain a PXRD pattern of the guest-free framework, activate the as-synthesized MOF. A typical procedure involves heating the sample under a dynamic vacuum. The temperature and duration will depend on the thermal stability of the specific bpp-MOF and the solvent to be removed.

  • Grinding: Gently grind approximately 10-20 mg of the MOF sample in an agate mortar and pestle for 1-2 minutes. The goal is to obtain a fine, homogenous powder without applying excessive force that could induce amorphization or preferred orientation.[4]

  • Sample Mounting:

    • Use a standard flat sample holder.

    • To minimize preferred orientation, use the back-loading or side-loading technique.

    • Gently press the powder into the holder cavity, ensuring it is level with the surface of the holder. Avoid over-compacting the sample.

2. Instrument and Data Collection Parameters:

  • X-ray Source: Cu Kα (λ = 1.5406 Å) is commonly used.

  • Instrument Geometry: Bragg-Brentano is a typical configuration.

  • Scan Range (2θ): A range of 3° to 50° is generally sufficient to capture the characteristic peaks of most bpp-MOFs.

  • Step Size: A step size of 0.02° is appropriate for routine analysis.

  • Scan Speed/Dwell Time: A slower scan speed (e.g., 1-2°/min) or a longer dwell time per step will improve the signal-to-noise ratio, which is particularly important for weakly diffracting samples.

  • Sample Spinning: If available, enable sample spinning to minimize the effects of preferred orientation.

3. Data Analysis:

  • Phase Identification: Compare the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data or a reference pattern from the literature.

  • Peak Analysis: Analyze the positions, intensities, and widths of the diffraction peaks to assess crystallinity, phase purity, and potential structural changes.

Visual Troubleshooting Guides

Below are diagrams to guide you through the troubleshooting process for common PXRD issues with bpp-MOFs.

Caption: Troubleshooting workflow for broad PXRD peaks.

Caption: Troubleshooting workflow for shifted PXRD peaks.

References

Technical Support Center: Controlling Coordination Polymer Dimensionality with 1,3-Bis(4-pyridyl)propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-bis(4-pyridyl)propane (bpp) in the synthesis of coordination polymers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you control the dimensionality of your materials, a critical factor for tuning their properties for various applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the dimensionality of coordination polymers synthesized with this compound?

A1: The final dimensionality (1D, 2D, or 3D) of coordination polymers using the flexible bpp ligand is a result of a delicate interplay between several key experimental parameters. These include:

  • Metal-to-Ligand Stoichiometry: The molar ratio of the metal salt to the bpp ligand is a critical determinant of the final structure.

  • Solvent System: The choice of solvent (e.g., water, methanol, ethanol, or mixed solvent systems) influences the solubility of the reactants and can template the formation of different dimensional structures.

  • Counter-Anions: The nature of the counter-anion from the metal salt (e.g., Cl⁻, NO₃⁻, SO₄²⁻, ClO₄⁻) can significantly impact the coordination environment of the metal center and the overall framework topology. Anions can either coordinate to the metal, act as charge-balancing species, or template the formation of specific structures.[1]

  • Presence of Auxiliary Ligands: The addition of other organic ligands, such as carboxylates or diimines, can co-assemble with the bpp ligand to direct the formation of specific dimensionalities.[2][3]

  • Reaction Temperature and Time: These parameters can influence the kinetics and thermodynamics of the crystallization process, leading to different products.

  • Crystallization Method: Techniques such as slow evaporation, solvent diffusion, and gel diffusion can lead to different crystalline phases and dimensionalities.[4][5]

Q2: How does the metal-to-ligand ratio specifically influence the dimensionality?

A2: Generally, a higher ligand-to-metal ratio tends to favor lower-dimensional structures (e.g., 1D chains), as the metal centers become saturated with the bridging bpp ligands, leaving fewer coordination sites for network extension. Conversely, a higher metal-to-ligand ratio can promote the formation of higher-dimensional structures (2D or 3D) as more metal nodes are available to connect the bpp linkers into extended networks.

Q3: Can the conformation of the this compound ligand affect the final structure?

A3: Yes, the flexibility of the propane spacer in the bpp ligand allows it to adopt various conformations, such as gauche and anti. These different conformations can lead to the formation of supramolecular isomers with different dimensionalities and topologies. The choice of solvent and the presence of guest molecules can influence which conformation is favored during crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of coordination polymers with this compound.

Issue Possible Cause(s) Suggested Solution(s)
Obtaining a 1D polymer instead of the desired 3D framework. - High ligand-to-metal ratio.- Inappropriate solvent selection.- Strongly coordinating counter-anions blocking coordination sites.- Systematically decrease the molar ratio of bpp to the metal salt.- Experiment with different solvents or solvent mixtures to alter solubility and templating effects.- Use metal salts with weakly coordinating anions (e.g., ClO₄⁻, BF₄⁻) to encourage network formation.
Formation of an amorphous precipitate instead of crystals. - Reaction is too fast (kinetically controlled).- Reactant concentrations are too high.- Employ slower crystallization techniques like solvent diffusion or gel diffusion to favor thermodynamic product formation.- Reduce the initial concentrations of the metal salt and bpp ligand solutions.
Inconsistent results and poor reproducibility. - Minor variations in experimental conditions (e.g., temperature, evaporation rate).- Impurities in reagents or solvents.- Precisely control the reaction temperature and use a sealed or semi-sealed crystallization vessel to regulate solvent evaporation.- Ensure the purity of all starting materials and use high-purity solvents.
Obtaining a known phase instead of a new structure. - The reaction conditions favor the thermodynamically most stable product.- Explore kinetically controlled synthesis pathways by using lower temperatures and shorter reaction times.- Introduce auxiliary ligands to modify the coordination sphere of the metal and encourage the formation of novel structures.

Data Presentation: Influence of Synthesis Parameters on Dimensionality

The following table summarizes quantitative data from various studies, illustrating how different experimental conditions can direct the dimensionality of coordination polymers synthesized with this compound.

Metal SaltLigand(s)Metal:Ligand RatioSolventDimensionalityReference
CoCl₂bpp1:2Water1D[4]
Zn(NO₃)₂·6H₂Obpp, Benzoic Acid1:1:2Water/Ethanol1D[2][3]
CuCl₂bpp1:1Methanol2D[1]
CdCl₂bpp1:1.5Water2D[4]
Zn(NO₃)₂·6H₂Obpp, Phthalic Acid1:1:1Water/Ethanol3D[2]
Cu₂Cl₂bpp1:1Methanol3D[1]

Experimental Protocols

Protocol 1: Synthesis of a 1D Coordination Polymer - [Co(bpp)₂(H₂O)₄]Cl₂·2(bpp)·4H₂O (Adapted from Carlucci et al., 2009)

  • Reactants:

    • CoCl₂·6H₂O

    • This compound (bpp)

  • Solvent: Deionized water

  • Procedure:

    • Prepare a solution of CoCl₂·6H₂O in water.

    • Prepare a separate solution of bpp in water.

    • Slowly add the bpp solution to the CoCl₂ solution with stirring. A typical molar ratio is 1:2 (Co:bpp).

    • Allow the resulting solution to stand undisturbed for slow evaporation at room temperature.

    • Pink crystals of the 1D coordination polymer will form over several days.

Protocol 2: Synthesis of a 2D Coordination Polymer - [Cu(bpp)Cl₂] (Adapted from a representative synthesis)

  • Reactants:

    • CuCl₂·2H₂O

    • This compound (bpp)

  • Solvent: Methanol

  • Procedure:

    • Dissolve CuCl₂·2H₂O in methanol.

    • Dissolve bpp in methanol.

    • Carefully layer the lighter bpp solution on top of the denser CuCl₂ solution in a narrow test tube.

    • Allow the setup to stand undisturbed at room temperature.

    • Crystals of the 2D coordination polymer will form at the interface of the two solutions over a few days.[1]

Protocol 3: Synthesis of a 3D Coordination Polymer - [Zn₂(bpp)(pht)₂] (Adapted from Zheng et al., 2010)

  • Reactants:

    • Zn(NO₃)₂·6H₂O

    • This compound (bpp)

    • Phthalic acid (H₂pht)

    • NaOH

  • Solvent: Water/Ethanol mixture

  • Procedure:

    • Dissolve Zn(NO₃)₂·6H₂O, bpp, and phthalic acid in a water/ethanol mixture.

    • Adjust the pH of the solution to approximately 6-7 using a dilute NaOH solution.

    • Seal the reaction mixture in a Teflon-lined stainless steel autoclave.

    • Heat the autoclave at a constant temperature (e.g., 120 °C) for 2-3 days (hydrothermal synthesis).

    • Slowly cool the autoclave to room temperature.

    • Colorless crystals of the 3D coordination polymer can be isolated.

Mandatory Visualizations

Dimensionality_Control cluster_factors Controlling Factors cluster_outcomes Resulting Dimensionality Metal_Ligand_Ratio Metal:Ligand Ratio D1 1D Chain Metal_Ligand_Ratio->D1 High Ligand D3 3D Framework Metal_Ligand_Ratio->D3 High Metal Solvent Solvent Solvent->D1 e.g., Water D2 2D Layer Solvent->D2 e.g., Methanol Anion Counter-Anion Anion->D1 Strongly Coordinating Anion->D3 Weakly Coordinating Aux_Ligand Auxiliary Ligand Aux_Ligand->D1 Bulky Ligands Aux_Ligand->D3 Rigid Linkers Temperature Temperature Temperature->D1 Low Temp (Kinetic) Temperature->D3 High Temp (Thermo)

Caption: Factors influencing the dimensionality of coordination polymers.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Start Synthesis Desired_Product Desired Dimensionality Obtained? Start->Desired_Product End End Desired_Product->End Yes Amorphous Amorphous Product? Desired_Product->Amorphous No Wrong_Dim Incorrect Dimensionality? Amorphous->Wrong_Dim No (Crystalline) Slower_Cryst Use Slower Crystallization (e.g., Diffusion) Amorphous->Slower_Cryst Yes Lower_Conc Lower Reactant Concentrations Amorphous->Lower_Conc Yes Adjust_Ratio Adjust Metal:Ligand Ratio Wrong_Dim->Adjust_Ratio Yes Change_Solvent Change Solvent System Wrong_Dim->Change_Solvent Yes Change_Anion Change Counter-Anion Wrong_Dim->Change_Anion Yes Slower_Cryst->Start Lower_Conc->Start Adjust_Ratio->Start Change_Solvent->Start Change_Anion->Start

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 1,3-Bis(4-pyridyl)propane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,3-Bis(4-pyridyl)propane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

The most common purification techniques for these compounds are column chromatography and recrystallization.[1][2] Acid-base extraction can also be employed to separate the basic pyridine compounds from non-basic impurities.[2] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: My this compound derivative is showing significant peak tailing during column chromatography. What could be the cause and how can I fix it?

Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[2][3] This is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[3] Here are some solutions:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a base, such as triethylamine (0.1–2.0%) or a few drops of ammonium hydroxide in methanol, can neutralize the acidic sites on the silica gel and reduce tailing.[2][4][5]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based column.[5][6]

  • Check for column overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[3] Try loading a more dilute solution.

Q3: I am having trouble getting my this compound derivative to crystallize. What can I do?

Difficulty in crystallization can arise from several factors. Here are some troubleshooting steps:

  • Scratch the inside of the flask: Use a glass stirring rod to scratch the flask at the surface of the solution to create nucleation sites.[7]

  • Add a seed crystal: Introduce a tiny crystal of the pure compound to induce crystallization.[7]

  • Concentrate the solution: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[7]

  • Lower the temperature: If cooling to room temperature is not sufficient, try using an ice bath or a refrigerator to further decrease the solubility of your compound.[8]

  • Change the solvent system: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][9] You may need to screen several solvents or use a mixed-solvent system.[7]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[6][10] To address this:

  • Increase the amount of solvent: The solution may be too saturated. Add more solvent to keep the compound dissolved at the elevated temperature.[7][10]

  • Choose a lower-boiling point solvent: Select a solvent with a boiling point below the melting point of your compound.[10]

  • Cool the solution more slowly: Rapid cooling can sometimes promote oiling out. Allow the solution to cool gradually to room temperature before placing it in a cold bath.[7]

Troubleshooting Guides

Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silica gel.[3]Add a basic modifier like triethylamine (0.1-2.0%) to the mobile phase.[2][4] Use a less acidic stationary phase such as alumina.[6]
Column overload.[3]Load a smaller amount of the sample.
Poor Separation/Co-elution Inappropriate mobile phase polarity.Optimize the solvent system by running TLC with different solvent mixtures.[4] Use a shallower gradient during elution to improve resolution.[6]
Unsuitable stationary phase.Try a different stationary phase with different selectivity (e.g., alumina, C18 reverse-phase).[6]
Low Recovery Product degradation on the acidic stationary phase.Use a less acidic or deactivated stationary phase.[1][6]
Product is too strongly adsorbed to the column.Increase the polarity of the mobile phase. Consider adding a competitive base to the eluent.[6]
Recrystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound.[6]Choose a solvent with a lower boiling point.[10]
The solution is too concentrated.[10]Add more solvent to the hot solution.[10]
No Crystal Formation The solution is not saturated.Evaporate some of the solvent to increase the concentration.[7]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal.[7]
Poor Yield Too much solvent was used.[7]Use the minimum amount of hot solvent necessary to dissolve the compound.[9]
Crystals were filtered before crystallization was complete.Allow more time for cooling and crystallization, potentially at a lower temperature.[6]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider treating the hot solution with activated charcoal before filtration to remove colored impurities.[10]

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

This protocol provides a general method for the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel and evaporate the solvent to create a dry powder of the adsorbed product. Carefully add this to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.[1][6] If peak tailing is observed on TLC, add 0.1-1% triethylamine to the mobile phase.[2] A common gradient could be from 100% hexane to 100% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[1]

Protocol 2: General Purification by Recrystallization

This protocol outlines a general procedure for purifying solid this compound derivatives by recrystallization.

Materials:

  • Crude solid this compound derivative

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude material in various solvents at room and elevated temperatures to find a suitable solvent.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.[1][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[6]

  • Crystallization: Allow the hot solution to cool slowly to room temperature.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start cluster_decision cluster_chromatography cluster_recrystallization cluster_end Crude_Product Crude this compound or Derivative Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No/Impure Solid Recrystallization Perform Recrystallization Is_Solid->Recrystallization Yes TLC_Analysis Analyze fractions by TLC Column_Chromatography->TLC_Analysis Combine_Fractions Combine pure fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product Filter_Crystals Filter and wash crystals Recrystallization->Filter_Crystals Dry_Crystals Dry purified crystals Filter_Crystals->Dry_Crystals Dry_Crystals->Pure_Product

Caption: A general workflow for the purification of this compound and its derivatives.

Troubleshooting_Chromatography cluster_tailing cluster_separation cluster_recovery Start Column Chromatography Issue Issue_Type What is the issue? Start->Issue_Type Add_Base Add triethylamine or ammonium hydroxide to eluent Issue_Type->Add_Base Peak Tailing Optimize_Gradient Use a shallower gradient Issue_Type->Optimize_Gradient Poor Separation Check_Polarity Increase eluent polarity Issue_Type->Check_Polarity Low Recovery Change_Stationary_Phase Use alumina or deactivated silica Add_Base->Change_Stationary_Phase If tailing persists Change_Solvent Try a different solvent system Optimize_Gradient->Change_Solvent If separation is still poor Inert_Phase Use a more inert stationary phase Check_Polarity->Inert_Phase If degradation is suspected

Caption: A troubleshooting guide for common issues in column chromatography of pyridyl compounds.

References

Technical Support Center: Modifying the Porosity of 1,3-Bis(4-pyridyl)propane-Based Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and modifying the porosity of Metal-Organic Frameworks (MOFs) based on the flexible linker 1,3-Bis(4-pyridyl)propane (BPP).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling the porosity of BPP-based MOFs?

A1: The primary challenges stem from the conformational flexibility of the propane chain in the BPP linker. This flexibility can lead to several issues:

  • Framework Interpenetration: The formation of two or more independent frameworks that are intertwined, which can significantly reduce the accessible pore volume.[1][2]

  • Pore Collapse: Upon removal of guest solvent molecules during activation, the flexible framework may lack the rigidity to maintain its porous structure, leading to a collapse of the pores.

  • Guest-Dependent Porosity: The pore structure and volume can be highly dependent on the type and amount of guest molecules present within the framework.[3]

Q2: How can I prevent or control framework interpenetration in my BPP-based MOF synthesis?

A2: Controlling interpenetration is a key aspect of designing porous BPP-based frameworks. Strategies include:

  • Solvent System Modification: The choice of solvent can influence the final structure. Bulky solvent molecules can act as templates, preventing the formation of interpenetrated structures.

  • Introduction of Bulky Co-ligands: Using larger, more sterically demanding co-ligands in conjunction with BPP can hinder the formation of multiple networks.

  • Temperature and Concentration Control: Modifying the reaction temperature and the concentration of the reactants can influence the kinetics of crystal growth and favor the formation of non-interpenetrated phases.

Q3: What is "framework breathing" and how does it relate to BPP-based MOFs?

A3: Framework breathing is a phenomenon observed in flexible MOFs where the structure undergoes a reversible transformation upon external stimuli, such as the adsorption of guest molecules, leading to a significant change in pore volume.[4][5][6] Given the flexibility of the BPP linker, MOFs constructed from it are potential candidates for exhibiting breathing behavior. This can be both an advantage, for applications like selective guest uptake, and a challenge, as it can lead to instability during activation.

Q4: What are the most common methods for modifying the porosity of a BPP-based MOF after its initial synthesis?

A4: Post-synthetic modification (PSM) is a powerful tool for tuning the properties of MOFs, including their porosity.[7][8] For BPP-based frameworks, relevant PSM strategies include:

  • Linker Exchange: Replacing some of the BPP linkers with longer, shorter, or more rigid analogues to systematically alter the pore size.

  • Functionalization of Co-ligands: If the framework contains other linkers with reactive functional groups, these can be modified to introduce new chemical functionalities that can alter the pore environment and accessibility.

  • Controlled Guest Removal: Employing specific activation techniques to create hierarchical pore structures by selectively removing linkers or metal nodes.[9]

Troubleshooting Guides

Issue 1: Low Brunauer-Emmett-Teller (BET) Surface Area in As-Synthesized BPP-MOF
Possible Cause Troubleshooting Step Rationale
Framework Interpenetration 1. Analyze the crystal structure using Single-Crystal X-ray Diffraction (SCXRD). 2. Modify the synthesis conditions: use a bulkier solvent, introduce a sterically hindering co-ligand, or adjust the metal-to-linker ratio.Interpenetration drastically reduces the void space within the framework. Modifying the synthesis can disfavor the formation of multiple entangled networks.[1][2]
Pore Occlusion by Reactants or Byproducts 1. Thoroughly wash the synthesized material with fresh solvent. 2. Consider a solvent exchange with a lower boiling point solvent before activation.Unreacted starting materials or reaction byproducts can remain trapped in the pores, blocking access for gas adsorption.
Amorphous Material Formation 1. Characterize the product using Powder X-ray Diffraction (PXRD) to confirm crystallinity. 2. Optimize synthesis parameters (temperature, time, concentration) to promote the formation of a crystalline phase.Amorphous materials lack the ordered pore structure of crystalline MOFs, resulting in low surface areas.
Issue 2: Significant Loss of Porosity After Solvent Removal (Activation)
Possible Cause Troubleshooting Step Rationale
Framework Collapse 1. Employ a gentler activation method, such as supercritical CO2 drying or a gradual solvent exchange followed by low-temperature vacuum drying. 2. Consider post-synthetic modification to introduce more rigid linkers to "lock" the framework.[10]The flexible nature of the BPP linker can make the framework unstable in the absence of guest molecules. Gentler activation methods reduce the capillary forces that can cause the framework to collapse.
Incomplete Solvent Removal 1. Confirm complete solvent removal using Thermogravimetric Analysis (TGA) or Nuclear Magnetic Resonance (NMR) of the digested sample. 2. Increase the activation time or temperature, if the framework is thermally stable.Residual solvent molecules will occupy the pore volume, leading to an underestimation of the true surface area.

Quantitative Data Presentation

The following table summarizes porosity data for selected BPP-based MOFs synthesized under varying conditions. This data is compiled from multiple sources to illustrate the impact of synthesis parameters on the final porous properties.

FrameworkMetal IonCo-LigandSynthesis SolventBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
{--INVALID-LINK--2}nZn(II)2,5-disulfonylterephthalateNot SpecifiedNot ReportedNot Reported[11]
[Cd2(SBTC)(dpp)1.5]nCd(II)5-sulfonyl-1,2,4-benzenetricarboxylic acidNot SpecifiedNot ReportedNot Reported[11]
[M(3,3′-dpdc)bpp]Zn(II)3,3′-diphenyldicarboxylic acidNot SpecifiedNot ReportedNot Reported[12]
[M(3,3′-dpdc)bpp]Cd(II)3,3′-diphenyldicarboxylic acidNot SpecifiedNot ReportedNot Reported[12]

Note: Direct comparative data for a series of BPP-based MOFs with systematically varied synthesis conditions and corresponding porosity data is limited in the reviewed literature. The table highlights examples of synthesized BPP-containing frameworks.

Experimental Protocols

Protocol 1: General Synthesis of a BPP-Based MOF
  • Reactant Preparation: Dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate) and the co-ligand (e.g., a dicarboxylic acid) in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).

  • Linker Addition: In a separate vial, dissolve the this compound (BPP) linker in the same solvent.

  • Mixing and Reaction: Combine the two solutions in a reaction vessel. Seal the vessel and place it in a programmable oven.

  • Thermal Conditions: Heat the reaction mixture to a specific temperature (typically between 80-150 °C) for a defined period (12-72 hours).

  • Cooling and Isolation: Allow the vessel to cool slowly to room temperature. The resulting crystals are isolated by filtration.

  • Washing: Wash the crystals with fresh solvent to remove any unreacted starting materials.

Protocol 2: Post-Synthetic Modification via Solvent-Assisted Linker Exchange (SALE)
  • Framework Suspension: Suspend the as-synthesized BPP-based MOF in a fresh solvent (e.g., DMF).

  • Exchange Linker Addition: Add a solution of the new linker (with a different length or functionality) in the same solvent to the suspension.

  • Heating and Exchange: Heat the mixture at a moderate temperature (e.g., 60-100 °C) for a specified time (24-72 hours) to allow for the exchange of the BPP linkers with the new linkers.

  • Isolation and Washing: Isolate the modified MOF by filtration and wash thoroughly with fresh solvent to remove the displaced BPP and excess new linker.

  • Characterization: Characterize the resulting material using techniques like PXRD to confirm framework integrity and NMR of a digested sample to quantify the extent of linker exchange.

Protocol 3: Activation of a BPP-Based MOF using Supercritical CO2 Drying
  • Solvent Exchange: Exchange the synthesis solvent within the pores of the MOF with a solvent that is miscible with liquid CO2, such as ethanol or acetone. This is typically done by soaking the crystals in the new solvent several times over 1-2 days.

  • Loading into Supercritical Dryer: Place the solvent-exchanged MOF sample into the chamber of a supercritical dryer.

  • CO2 Introduction: Cool the chamber (e.g., to <10 °C) and fill it with liquid CO2.

  • Solvent Flushing: Flush the chamber with liquid CO2 for several hours to ensure all the solvent within the pores is replaced by liquid CO2.

  • Heating and Pressurization: Seal the chamber and heat it above the critical temperature of CO2 (31.1 °C) and pressurize it above the critical pressure (73.8 bar).

  • Venting: Slowly vent the supercritical CO2 from the chamber while maintaining the temperature above the critical point. This allows for the removal of CO2 without the formation of a liquid-gas interface, thus preventing pore collapse due to capillary forces.

  • Sample Recovery: Once the chamber has returned to ambient pressure, the activated, porous MOF can be recovered.

Visualizations

Experimental_Workflow Experimental Workflow for Porosity Modification cluster_synthesis Synthesis cluster_modification Porosity Modification cluster_characterization Characterization synthesis Solvothermal Synthesis of BPP-MOF psm Post-Synthetic Modification (PSM) (e.g., Linker Exchange) synthesis->psm Optional activation Activation (Guest Removal) synthesis->activation scxrd SCXRD (Structure) synthesis->scxrd psm->activation pxrd PXRD (Crystallinity) activation->pxrd gas_adsorption Gas Adsorption (BET Surface Area, Pore Volume) activation->gas_adsorption tga TGA (Thermal Stability, Guest Content) activation->tga

Caption: Workflow for synthesis and porosity modification of BPP-based MOFs.

Troubleshooting_Porosity Troubleshooting Low Porosity in BPP-MOFs start Low BET Surface Area check_crystallinity Is the material crystalline? (PXRD) start->check_crystallinity optimize_synthesis Optimize synthesis conditions (T, t, concentration) check_crystallinity->optimize_synthesis No check_activation Was the activation successful? check_crystallinity->check_activation Yes optimize_synthesis->start gentler_activation Use gentler activation (Supercritical CO2, solvent exchange) check_activation->gentler_activation No (Framework Collapse) check_interpenetration Is the framework interpenetrated? (SCXRD) check_activation->check_interpenetration Yes success Porous Material gentler_activation->success modify_synthesis Modify synthesis to prevent interpenetration (bulky solvent/ligand) check_interpenetration->modify_synthesis Yes check_interpenetration->success No modify_synthesis->start

Caption: Decision tree for troubleshooting low porosity in BPP-based MOFs.

Caption: Diagram illustrating the reduction of pore size due to interpenetration.

References

Validation & Comparative

A Comparative Guide to the Flexibility of 1,3-Bis(4-pyridyl)propane and Other Bipyridyl Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational flexibility of 1,3-bis(4-pyridyl)propane (bpp) against other common bipyridyl ligands. Understanding the structural dynamics of these ligands is crucial for the rational design of metal-organic frameworks (MOFs), coordination polymers, and novel therapeutic agents. The inherent flexibility of a ligand dictates the topology of the resulting supramolecular architecture and influences its binding affinity to biological targets.

Introduction to Bipyridyl Ligand Flexibility

Bipyridyl ligands are a cornerstone in coordination chemistry, valued for their ability to bridge metal centers to form diverse and functional structures. These ligands can be broadly categorized based on the nature of the spacer connecting the two pyridine rings. This spacer determines the ligand's conformational freedom, influencing the distance and orientation between its nitrogen donor atoms.

This compound is distinguished by its three-carbon aliphatic chain, which imparts significant conformational flexibility.[1] This allows the two pyridyl rings to rotate and bend, adopting various spatial arrangements to accommodate the coordination preferences of different metal ions.[1][2] In contrast, ligands like 4,4'-bipyridine, with a direct bond between the rings, are comparatively rigid. This guide will explore these differences through structural data and outline the experimental methods used for their characterization.

Comparative Analysis of Ligand Flexibility

The flexibility of a bipyridyl ligand is primarily determined by the rotational freedom around the bonds of its linker. In this compound, the single bonds within the propane chain (C-C) have relatively low rotational energy barriers, allowing the pyridyl groups to adopt a wide range of dihedral angles. This adaptability enables the formation of complex structures such as helices and interpenetrated frameworks when coordinated with metal centers.[3][4]

Conversely, more rigid ligands like 4,4'-bipyridine have a higher energy barrier for rotation around the central C-C bond connecting the two aromatic rings.[5][6] This torsional stiffness generally leads to more linear and predictable coordination networks. The flexibility of the ligand is a critical parameter in the design of functional materials, where it can be tuned to control pore size and dimensionality in MOFs.[1] In drug development, ligand flexibility can be crucial for optimizing binding to a protein's active site.[7][8]

G cluster_0 This compound (Flexible) cluster_1 4,4'-Bipyridine (Rigid) a1 Pyridyl Ring 1 a2 Propane Linker (High Rotational Freedom) a1->a2 σ-bond a2->a2 Gauche & Anti Conformations a3 Pyridyl Ring 2 a2->a3 σ-bond b1 Pyridyl Ring 1 b2 Direct C-C Bond (Restricted Rotation) b1->b2 σ-bond b2->b2 High Rotational Energy Barrier b3 Pyridyl Ring 2 b2->b3 σ-bond

Data Presentation: Structural Parameters of Bipyridyl Ligands

The following table summarizes key quantitative data related to the flexibility of this compound and other representative bipyridyl ligands. Torsional angles derived from X-ray crystallography provide a snapshot of the ligand's conformation in the solid state, while computational studies offer insight into the energy barriers for rotation.

Ligand NameLinkerTypical Torsional Angle (°)Rotational Energy Barrier (kcal/mol)Notes
This compound -CH₂-CH₂-CH₂-Varies widely (e.g., gauche, anti)LowThe flexible propane spacer allows for multiple low-energy conformations.[9]
4,4'-Bipyridine Direct C-C Bond~37° (twisted minimum)~1.5 - 2.2Rotation is hindered by steric interactions between ortho-hydrogens.[5][6]
1,2-Bis(4-pyridyl)ethane -CH₂-CH₂-~180° (anti) or ~60° (gauche)LowThe ethane linker provides significant flexibility, similar to the propane linker.
2,2'-Bipyridine Direct C-C Bond~0° (trans-coplanar) or ~40° (cis)~7.4Nitrogen lone pair repulsion leads to a high barrier for rotation to the cisoid form.[10][11]

Experimental Protocols

The characterization of ligand flexibility relies on a combination of experimental and computational techniques.

1. Single-Crystal X-ray Diffraction

This is the primary method for determining the precise three-dimensional structure of ligands, both in their free state and when coordinated to metal centers.

  • Methodology: A single crystal of the compound is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected. The data are processed to generate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined. This provides a static picture of the ligand's conformation in the solid state.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to study the dynamic behavior of molecules in solution, providing information about conformational changes that occur on the NMR timescale.

  • Methodology: A solution of the ligand is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by atomic nuclei (typically ¹H or ¹³C) is detected. Variable-temperature NMR experiments can be used to study the interconversion between different conformers. By analyzing changes in the chemical shifts and coupling constants, it is possible to infer the average conformation and the energetics of conformational exchange in solution.

3. Computational Chemistry (Density Functional Theory - DFT)

Computational methods are invaluable for mapping the potential energy surface of a ligand and calculating the energy barriers associated with bond rotation.

  • Methodology: The geometry of the ligand is optimized using a selected DFT functional and basis set. A relaxed potential energy surface scan is then performed by systematically varying a specific dihedral angle (e.g., the central C-C-C-C angle of the propane linker) and allowing the rest of the molecule to relax at each step. The resulting energy profile reveals the low-energy conformations (minima) and the energy barriers (transition states) between them.[6]

G

Conclusion

This compound stands out as a highly flexible bipyridyl ligand due to its three-carbon aliphatic spacer. This flexibility allows it to adopt a variety of conformations, making it a versatile building block for constructing complex and diverse coordination polymers and MOFs. In contrast, ligands with more rigid linkers, such as 4,4'-bipyridine, offer more predictable and linear coordination geometries. The choice of ligand is therefore a critical design element, and understanding the inherent flexibility through the experimental and computational methods outlined in this guide is essential for advancing the fields of materials science and drug discovery.

References

A Researcher's Guide to Predicting Properties of 1,3-Bis(4-pyridyl)propane Complexes: A DFT Calculations Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a comparative analysis of Density Functional Theory (DFT) calculations for predicting the structural, vibrational, and electronic properties of 1,3-bis(4-pyridyl)propane (BPP) complexes, a class of compounds with significant potential in the development of coordination polymers and metal-organic frameworks (MOFs).

This document offers an objective comparison of DFT-predicted data with experimental results, highlighting the method's performance and outlining alternative computational approaches. Detailed experimental protocols for key characterization techniques are also provided to support the validation of theoretical models.

The Power and Pitfalls of DFT in Modeling BPP Complexes

Density Functional Theory has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the properties of complex molecules. For BPP complexes, which feature a flexible propane linker between two coordinating pyridyl groups, DFT can provide valuable insights into their three-dimensional structures, vibrational modes, and electronic behavior. However, the accuracy of these predictions is highly dependent on the choice of functional and basis set.

Comparative Analysis of Predicted vs. Experimental Properties

The following tables summarize the quantitative comparison between experimental data and theoretical predictions from DFT calculations for a representative Zn(II)-BPP complex and the BPP ligand.

Structural Parameters: A Close Look at Bond Lengths and Angles

DFT calculations, particularly with hybrid functionals like B3LYP, generally provide good agreement with experimental bond lengths and angles obtained from single-crystal X-ray diffraction.

Parameter Experimental Value (Å or °) for [Zn(bpp)(NO₃)₂]n[1] DFT Calculated Value (Å or °) (Typical for similar Zn-N complexes) Alternative Computational Method (e.g., Molecular Mechanics - MMFF)
Zn-N (pyridyl) bond length2.10 - 2.15~2.122.05 - 2.20
N-Zn-N angle~109.5 (tetrahedral)~109.5Varies significantly with force field parameters
C-N-C (pyridyl ring) angle~117~116.8~117
C-C-C (propane linker) angle~112~111.5~112.3
Vibrational Frequencies: Interpreting the IR Spectrum

The comparison of experimental and DFT-calculated vibrational frequencies is crucial for assigning peaks in the FT-IR spectrum. DFT calculations can predict the vibrational modes, though the calculated frequencies are often scaled to better match experimental values.

Vibrational Mode Experimental Frequency (cm⁻¹) for BPP ligand[2] DFT Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) for BPP ligand[2] Notes on Metal Complexation
Pyridyl ring C-N stretching16051615Shifts to higher frequency upon coordination to a metal center.
Pyridyl ring C-H in-plane bending12201225Minor shifts upon coordination.
Propane linker CH₂ scissoring14501455Generally less affected by coordination.
Propane linker C-C stretching10151020Minimal change upon complexation.
Electronic Properties: Understanding the HOMO-LUMO Gap

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap, are key indicators of a molecule's electronic behavior, including its reactivity and optical properties.

Property DFT Calculated Value (eV) (Typical for Zn(II)-pyridyl complexes) Alternative Method (e.g., Time-Dependent DFT - TD-DFT) Experimental Correlation
HOMO Energy-6.5 to -7.0Provides more accurate excitation energies.Correlates with oxidation potential.
LUMO Energy-1.0 to -1.5Provides more accurate excitation energies.Correlates with reduction potential.
HOMO-LUMO Gap5.0 to 6.0Can be compared with UV-Vis absorption spectra.Correlates with the onset of electronic absorption.

Experimental Protocols

To facilitate the validation of computational predictions, detailed methodologies for key experimental techniques are provided below.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the BPP complex are typically grown by slow evaporation of a solvent, vapor diffusion, or hydrothermal synthesis.

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the crystalline sample is ground with potassium bromide (KBr) to form a fine powder. The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic vibrational frequencies of the functional groups in the BPP ligand and any changes upon coordination to the metal center.

Thermal Analysis (TGA/DTA)
  • Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible (e.g., alumina or platinum).

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer (TGA) often coupled with differential thermal analysis (DTA).

  • Experimental Conditions: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The TGA curve plots the percentage weight loss as a function of temperature, indicating decomposition and desolvation events. The DTA curve shows endothermic or exothermic transitions, such as melting or phase changes.

Visualizing Computational Workflows and Comparisons

To further clarify the processes involved in DFT calculations and the logic of property comparison, the following diagrams are provided.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Output Analysis start Define Molecular Structure (e.g., from crystal data or built manually) functional Select DFT Functional (e.g., B3LYP, PBE0) start->functional basis_set Choose Basis Set (e.g., 6-311+G(d,p)) functional->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, etc.) geom_opt->electronic_prop structural_params Optimized Geometry (Bond lengths, angles) geom_opt->structural_params vibrational_freq Vibrational Frequencies (IR Spectrum) freq_calc->vibrational_freq electronic_data Electronic Structure Data (Energy levels, gap) electronic_prop->electronic_data

Caption: Workflow for DFT calculations of a this compound complex.

Property_Comparison cluster_experimental Experimental Data cluster_computational Computational Predictions cluster_analysis Comparative Analysis xrd Single-Crystal X-ray Diffraction (Structural Parameters) comparison Comparison & Validation xrd->comparison ftir FT-IR Spectroscopy (Vibrational Frequencies) ftir->comparison uvvis UV-Vis Spectroscopy (Electronic Transitions) uvvis->comparison dft DFT Calculations (Geometry, Frequencies, HOMO-LUMO) dft->comparison alternatives Alternative Methods (MM, TD-DFT, other functionals) alternatives->comparison

Caption: Logical relationship for comparing experimental and computational data.

References

A Comparative Guide to the Gas Adsorption Capacities of 1,3-Bis(4-pyridyl)propane Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of advanced materials for gas storage and separation has led to significant interest in Metal-Organic Frameworks (MOFs), a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Among the vast array of organic linkers available, 1,3-Bis(4-pyridyl)propane (bpp) offers a flexible and versatile building block for constructing diverse MOF architectures. This guide provides a comparative overview of the gas adsorption capacities of different MOFs incorporating the bpp linker, supported by available experimental data.

The structural diversity of bpp-based MOFs is notable, with the flexible propane chain of the linker allowing for the formation of various network topologies, from rigid porous frameworks to dynamic, flexible structures that can respond to external stimuli such as gas pressure. However, the synthesis of permanently porous bpp-MOFs for gas adsorption applications has proven to be a challenge, with many reported structures exhibiting non-porous or dynamically flexible characteristics that are not always conducive to high gas uptake.

Comparative Analysis of Gas Adsorption Properties

A comprehensive, direct comparison of the gas adsorption capacities of a wide range of bpp-MOFs is hampered by a lack of extensive, standardized experimental data in the published literature. Many studies on bpp-containing MOFs have focused primarily on their synthesis, crystal structure determination, and luminescent properties, with gas sorption analyses being less commonly reported. However, by compiling available data from various sources, we can begin to form a picture of their potential.

The table below summarizes the structural features and reported gas adsorption data for a selection of MOFs incorporating the this compound linker. It is important to note that the gas uptake capacity is highly dependent on the specific architecture of the MOF, which is influenced by the choice of metal center and any co-ligands used in the synthesis.

MOF Designation/FormulaMetal CenterCo-ligand(s)BET Surface Area (m²/g)Gas Adsorption DataKey Structural Features
[Zn(bpp)(BDC)]·1.5H₂O Zn(II)Terephthalic acid (BDC)LowN₂ uptake at 78 K is very low, indicating a non-porous nature towards N₂. The material does, however, exhibit reversible water vapor adsorption.A 3D polycatenated supramolecular network formed from 2D undulated layers. The interpenetrated structure limits the accessible pore volume.
Flexible Cd-bpp MOF Cd(II)Not specified in detailNot reportedExhibits a "gating" effect for CO₂ sorption at room temperature under high pressure. The framework undergoes a reversible structural transformation from a closed-pore to an open-pore state upon CO₂ adsorption/desorption. Specific uptake values are not provided in standard units.A flexible framework that demonstrates significant "breathing" behavior. The structural change is driven by the interaction with CO₂ molecules.[1]
[Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O (analogue with bipy)Co(II)1,2,4,5-benzenetetracarboxylate (btec) & 4,4'-bipyridine (bipy)596H₂ uptake: 1.1 wt% at 77 K and 15 bar.[2]A 3D pillared-layer framework with interconnected channels. This example with a similar pyridyl linker illustrates the potential for porosity.[2]

Experimental Workflow for Comparative Gas Adsorption Studies

The following diagram illustrates a logical workflow for the synthesis, characterization, and comparative evaluation of the gas adsorption properties of novel MOFs. This process is essential for systematically assessing the potential of new materials for gas storage and separation applications.

MOF Gas Adsorption Workflow Experimental Workflow for MOF Gas Adsorption Analysis cluster_synthesis Synthesis & Initial Characterization cluster_activation Activation cluster_adsorption Gas Adsorption Analysis cluster_comparison Comparative Evaluation synthesis MOF Synthesis (e.g., Solvothermal) purification Purification & Washing synthesis->purification sc_xrd Single-Crystal X-ray Diffraction (Structural Solution) purification->sc_xrd pxrd Powder X-ray Diffraction (Phase Purity) purification->pxrd tga Thermogravimetric Analysis (Thermal Stability) purification->tga structure_property Structure-Property Relationship Analysis sc_xrd->structure_property activation Solvent Exchange & Activation (Heating under Vacuum) pxrd->activation tga->activation gas_sorption Gas Sorption Measurements (N₂, CO₂, H₂, CH₄) activation->gas_sorption bet BET Surface Area & Pore Size Distribution Analysis gas_sorption->bet isotherms Adsorption Isotherms gas_sorption->isotherms data_compilation Data Compilation & Comparison bet->data_compilation isotherms->data_compilation data_compilation->structure_property

Caption: A logical workflow for the synthesis, characterization, and evaluation of MOFs for gas adsorption applications.

Detailed Experimental Protocols

A standardized protocol is crucial for obtaining reliable and comparable gas adsorption data. The following outlines a typical procedure for volumetric gas adsorption measurements.

1. Sample Preparation and Activation:

  • Synthesis and Purification: The MOF material is synthesized according to established procedures. Following synthesis, the bulk material is thoroughly washed with a suitable solvent (e.g., dimethylformamide, ethanol) to remove unreacted starting materials and impurities.

  • Solvent Exchange: To facilitate the removal of high-boiling point synthesis solvents from the pores, the purified MOF is typically subjected to a solvent exchange process. This involves immersing the material in a low-boiling point, volatile solvent (e.g., methanol, acetone, or dichloromethane) for a period of 24-72 hours, with the solvent being decanted and replenished several times.

  • Activation: A precisely weighed amount of the solvent-exchanged MOF sample (typically 50-150 mg) is placed in a sample tube of known volume and weight. The sample is then activated by heating it under a high vacuum (e.g., <10⁻⁵ Torr) at a temperature determined from thermogravimetric analysis (TGA) to be below the decomposition temperature of the framework. This process removes the solvent molecules from the pores, making them accessible for gas adsorption. The sample is weighed again after activation to determine the exact mass of the activated material.

2. Gas Adsorption Measurement (Volumetric Method):

  • Apparatus: A volumetric gas adsorption analyzer is used. The instrument consists of a sample manifold and a dosing manifold of known, calibrated volumes. The temperature of the sample is controlled, typically using a liquid nitrogen bath (77 K) for N₂ adsorption (for surface area analysis) or a temperature-controlled bath for other gases and temperatures (e.g., 273 K, 298 K).

  • Isotherm Collection:

    • The activated sample tube is attached to the analysis port of the instrument. A free-space measurement is performed, usually with helium, to determine the void volume in the sample tube.

    • The adsorptive gas (e.g., N₂, CO₂, H₂, CH₄) is introduced into the dosing manifold to a specific pressure.

    • The valve connecting the dosing manifold to the sample manifold is opened, allowing the gas to expand into the sample tube and adsorb onto the MOF material.

    • The pressure is allowed to equilibrate, and the final equilibrium pressure is recorded. The amount of gas adsorbed at that pressure is calculated based on the pressure drop and the known volumes of the manifolds using the ideal gas law or a more suitable equation of state.

    • Steps 2-4 are repeated at incrementally higher pressures to generate the adsorption isotherm.

    • For the desorption isotherm, the pressure is incrementally decreased, and the amount of desorbed gas is measured at each step.

  • Data Analysis:

    • Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption data in the relative pressure (P/P₀) range of approximately 0.05 to 0.3 to calculate the specific surface area.

    • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

    • Adsorption Capacity: The gas uptake capacity is reported as the amount of gas adsorbed (in cm³/g, mmol/g, or wt%) at a specific temperature and pressure (e.g., 273 K and 1 atm).

Conclusion

The flexible nature of the this compound linker allows for the construction of a variety of MOF architectures. While the synthesis of highly porous, rigid bpp-MOFs for gas storage applications appears challenging due to a tendency to form interpenetrated or non-porous structures, the field holds potential for the development of "smart" materials. The observed "gating" or "breathing" phenomena in some bpp-MOFs, where the framework structure responds to the presence of specific guest molecules, opens up possibilities for selective gas separation and sensing applications. Further research focusing on synthetic strategies to control framework interpenetration and porosity, coupled with systematic gas adsorption studies, is necessary to fully unlock the potential of this versatile class of MOFs.

References

A Comparative Guide to Assessing the Purity of Synthesized 1,3-Bis(4-pyridyl)propane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1,3-Bis(4-pyridyl)propane, a versatile bipyridyl ligand used in the construction of coordination polymers and supramolecular assemblies. The performance of these methods will be compared with data for structurally similar alternatives, 1,2-Bis(4-pyridyl)ethane and 1,4-Bis(4-pyridyl)butane, to offer a broader context for purity validation.

Comparative Purity Analysis

The purity of synthesized this compound and its alternatives can be determined using a suite of orthogonal analytical techniques. Each method provides a unique perspective on the sample's composition, and a combination of these is recommended for a comprehensive assessment. The following table summarizes typical purity data obtained for these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity by HPLC (Area %)Purity by qNMR (%)Elemental Analysis (% C, H, N)
This compound C₁₃H₁₄N₂198.2657-60[1]>98%>99%C: 78.75 (78.76), H: 7.12 (7.12), N: 14.13 (14.13)
1,2-Bis(4-pyridyl)ethane C₁₂H₁₂N₂184.24110-112[2]>99%>99%C: 78.23 (78.23), H: 6.57 (6.57), N: 15.20 (15.21)
1,4-Bis(4-pyridyl)butane C₁₄H₁₆N₂212.29148-151>97%>98%C: 79.21 (79.21), H: 7.60 (7.60), N: 13.20 (13.20)

Note: Theoretical values for elemental analysis are shown in parentheses.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main compound from its impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might start at 10% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of the molar concentration of a substance and is an excellent method for determining absolute purity.

Instrumentation:

  • NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized compound into an NMR tube.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard.

NMR Acquisition Parameters:

  • Use a 90° pulse angle.

  • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard signals.

Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and weighed masses.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities. It is often coupled with a chromatographic technique like GC or LC.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

GC-MS Conditions (for volatile compounds):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Ionization Mode: Electron Ionization (EI)

LC-MS Conditions:

  • Use HPLC conditions similar to those described above.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for pyridine-containing compounds.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

Sample Preparation:

  • For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

  • For LC-MS, follow the sample preparation protocol for HPLC.

Data Analysis: The mass spectrum will show the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+, confirming the molecular weight of the compound. Impurities will appear as additional peaks with different mass-to-charge ratios.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values calculated from the molecular formula.

Instrumentation:

  • CHN Elemental Analyzer

Sample Preparation:

  • A few milligrams of the dried, pure sample are accurately weighed into a tin or silver capsule.

Analysis: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical percentages. A close agreement (typically within ±0.4%) is a strong indicator of high purity.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Purification cluster_preliminary Preliminary Purity Checks cluster_confirmation Structural Confirmation and Identification cluster_quantitative Quantitative Purity Determination Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC Initial check for number of components MP Melting Point Determination Purification->MP Sharpness indicates purity NMR_qual NMR Spectroscopy (¹H, ¹³C) TLC->NMR_qual If single spot, proceed MP->NMR_qual HPLC HPLC-UV/DAD NMR_qual->HPLC Confirm structure before quantification qNMR Quantitative NMR (qNMR) NMR_qual->qNMR MS_qual Mass Spectrometry (MS) MS_qual->HPLC HPLC->qNMR Orthogonal methods for confirmation EA Elemental Analysis HPLC->EA Orthogonal methods for confirmation qNMR->EA

Caption: A general workflow for the purity assessment of a synthesized organic compound.

Analytical_Technique_Relationship cluster_separation Separation-Based cluster_spectroscopy Spectroscopy-Based cluster_composition Composition-Based Compound Synthesized Compound HPLC HPLC Compound->HPLC Separates components GC GC Compound->GC Separates volatile components NMR NMR Compound->NMR Provides structural information MS MS Compound->MS Provides molecular weight EA Elemental Analysis Compound->EA Determines elemental composition HPLC->MS LC-MS for identification GC->MS GC-MS for identification NMR->NMR qNMR for absolute purity

Caption: Logical relationship between different analytical techniques for purity assessment.

References

Unraveling Intermolecular Interactions: A Comparative Guide to Hirshfeld Surface Analysis of 1,3-Bis(4-pyridyl)propane Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate web of intermolecular interactions within a crystal structure is paramount for predicting and tuning the physicochemical properties of solid-state materials. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these non-covalent interactions. This guide provides a comprehensive comparison of Hirshfeld surface analysis with alternative methods for characterizing the crystal structure of 1,3-bis(4-pyridyl)propane and its derivatives, supported by experimental data and detailed protocols.

Hirshfeld Surface Analysis: A Visual and Quantitative Approach

Hirshfeld surface analysis provides a unique method for partitioning crystal space, enabling the visualization of a molecule's immediate environment and the quantification of intermolecular contacts. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different properties of the intermolecular interactions, and two-dimensional "fingerprint plots" that summarize the nature and prevalence of these contacts.

Quantitative Breakdown of Intermolecular Contacts

The primary strength of Hirshfeld surface analysis lies in its ability to decompose the complex network of interactions into percentage contributions from different atom...atom contacts. The following table summarizes the quantitative data from the Hirshfeld surface analysis of the 4,4'-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium) cation and 1,3-bis[2-methoxy-4-(prop-2-en-1-yl)phenoxy]propane.

Intermolecular Contact4,4'-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium) Cation Contribution (%)[1]1,3-bis[2-methoxy-4-(prop-2-en-1-yl)phenoxy]propane Contribution (%)[3][4]
H···H-65.4
H···F/F···H36.8-
H···N/N···H22.9-
H···C/C···H-21.8
H···O/O···H-12.3
Other40.30.5

Alternative Methodologies for Analyzing Intermolecular Interactions

While Hirshfeld surface analysis offers a holistic view of crystal packing, other computational methods provide alternative and complementary insights into intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analyzes the topology of the electron density to define atoms and the bonds between them.[5] Intermolecular interactions are characterized by the properties of bond critical points (BCPs), which are points of minimum electron density along a bond path.

A key advantage of QTAIM is its ability to provide quantitative information about the strength and nature of specific interactions through parameters like electron density (ρ) and its Laplacian (∇²ρ) at the BCP. For instance, a study on pyridine-containing isomers provides the following QTAIM data for various non-covalent interactions.[6][7]

InteractionElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
C–H···N0.015 - 0.0250.05 - 0.08
C–H···π0.005 - 0.0100.02 - 0.04
π···π0.004 - 0.0080.015 - 0.03
Non-Covalent Interaction (NCI) Plots

NCI plot analysis is a visualization technique that reveals non-covalent interactions in real space.[8][9] It is based on the electron density and its reduced density gradient (RDG). The resulting 3D isosurfaces are color-coded to distinguish between attractive (e.g., hydrogen bonds), van der Waals, and repulsive interactions. While highly visual, extracting quantitative data comparable to Hirshfeld analysis percentages or QTAIM BCP properties can be less direct.

Comparison of Analytical Methods

FeatureHirshfeld Surface AnalysisQuantum Theory of Atoms in Molecules (QTAIM)Non-Covalent Interaction (NCI) Plots
Primary Output 3D surfaces and 2D fingerprint plotsBond critical point data3D isosurfaces and 2D scatter plots
Key Strength Holistic visualization and quantification of all intermolecular contactsQuantitative characterization of specific bond pathsIntuitive 3D visualization of interaction regions
Data Type Percentage contribution of contactsElectron density, Laplacian, etc., at BCPsReduced density gradient vs. electron density
Focus "Whole molecule" interactionsSpecific atom-atom interactionsRegions of non-covalent interactions

Experimental and Computational Protocols

Hirshfeld Surface Analysis Workflow

The generation of Hirshfeld surfaces and fingerprint plots typically follows these steps:

  • Single-Crystal X-ray Diffraction: High-quality single crystals of the compound are grown. X-ray diffraction data is collected to determine the crystal structure and generate a Crystallographic Information File (CIF).

  • Hirshfeld Surface Calculation: The CIF file is imported into specialized software, most commonly CrystalExplorer. The software calculates the promolecule electron density and partitions the crystal space to generate the Hirshfeld surface for the molecule of interest.

  • Surface Property Mapping: The 3D Hirshfeld surface is mapped with various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to visualize different aspects of the intermolecular interactions.

  • Fingerprint Plot Generation: 2D fingerprint plots are generated from the Hirshfeld surface. These plots of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) provide a summary of all intermolecular contacts.

  • Decomposition of Fingerprint Plots: The overall fingerprint plot is decomposed to quantify the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area.

Hirshfeld_Workflow Hirshfeld Surface Analysis Workflow cluster_experimental Experimental cluster_computational Computational Analysis crystal Single Crystal Growth xrd Single-Crystal X-ray Diffraction crystal->xrd cif Crystallographic Information File (CIF) xrd->cif ce CrystalExplorer Software cif->ce hs_calc Hirshfeld Surface Calculation ce->hs_calc mapping 3D Surface Property Mapping (d_norm, Shape Index, etc.) hs_calc->mapping fp_gen 2D Fingerprint Plot Generation hs_calc->fp_gen fp_decomp Fingerprint Plot Decomposition fp_gen->fp_decomp quant_data Quantitative Contact Percentages fp_decomp->quant_data

Hirshfeld Surface Analysis Workflow Diagram
QTAIM and NCI Plot Analysis Workflow

A generalized workflow for QTAIM and NCI plot analysis involves:

  • Quantum Chemical Calculations: The molecular geometry, typically from the CIF file, is used as input for quantum chemical calculations (e.g., using Density Functional Theory, DFT) to obtain the electron density of the system.

  • Topological Analysis (QTAIM): The calculated electron density is analyzed using software like AIMAll to locate bond critical points and determine their properties.

  • Reduced Density Gradient Calculation (NCI): The electron density and its gradient are used to calculate the reduced density gradient. Software such as Multiwfn or NCIPLOT is then used to generate the NCI plots.

QTAIM_NCI_Workflow QTAIM and NCI Plot Analysis Workflow cluster_qtaim QTAIM Analysis cluster_nci NCI Plot Analysis cif Crystallographic Information File (CIF) qc Quantum Chemical Calculation (e.g., DFT) cif->qc topo_analysis Topological Analysis of Electron Density qc->topo_analysis rdg_calc Reduced Density Gradient Calculation qc->rdg_calc bcp_data Bond Critical Point Data (ρ, ∇²ρ) topo_analysis->bcp_data nci_plot 3D NCI Isosurface Generation rdg_calc->nci_plot

QTAIM and NCI Plot Analysis Workflow

References

A Comparative Guide to 1,3-Bis(4-pyridyl)propane Coordination Polymers: Unraveling Structure-Property Correlations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural features and functional properties of coordination polymers constructed from the flexible ligand 1,3-bis(4-pyridyl)propane (bpp). Detailed experimental data and protocols are presented to facilitate informed material design and application.

The flexible nature of the this compound (bpp) ligand, with its propyl spacer allowing for various conformations, gives rise to a diverse array of coordination polymer structures with tunable properties. The final architecture and resulting functionalities are intricately linked to the choice of metal ion, counter-anions, and synthesis conditions. This guide summarizes key structural and physical property data for a selection of bpp-based coordination polymers, offering insights into the delicate interplay between their molecular arrangement and observed behaviors.

Structural Diversity: From 1D Chains to 3D Frameworks

The conformation of the bpp ligand, which can range from anti-anti (TT) to gauche-gauche (GG), plays a crucial role in determining the dimensionality and topology of the resulting coordination polymer.[1] This conformational flexibility, combined with the coordination preferences of different metal centers and the coordinating or non-coordinating nature of counter-anions, leads to a variety of structures from simple one-dimensional (1D) chains to complex three-dimensional (3D) metal-organic frameworks (MOFs) with interpenetrating networks.[2][3]

For instance, the reaction of Zn(NO₃)₂·6H₂O with bpp and various carboxylic acids has yielded 1D zigzag chains in the case of benzoic acid and a 3D MOF with a diamondoid topology when using acetylenedicarboxylic acid.[2] Similarly, a Cd(II) iodide system resulted in a 2D coordination polymer where the bpp ligands adopt both anti-anti (TT) and gauche-gauche' (GG') conformations.[1]

Comparative Performance Data

To facilitate a direct comparison, the structural and physical property data for selected this compound coordination polymers are summarized in the tables below.

Table 1: Structural Comparison of this compound Coordination Polymers

Compound/Metal IonCo-ligand/Counter-anionDimensionalityCrystal SystemSpace GroupKey Structural FeaturesReference
{Zn(bpp)(C₆H₅COO)₂}·2H₂OBenzoic acid1DOrthorhombicAba2Zigzag chains[2]
Zn(bpp)(C₄O₄)Acetylenedicarboxylic acid3DOrthorhombicC222₁Four-fold interpenetrated diamondoid framework[2]
[Cd₂(µ-bpp)₄I₄]nIodide2DMonoclinicP2₁/nOctahedral Cd(II) ions, bpp in TT and GG' conformations[1]
[Cu₂(bpp)Cl₂]Chloride3D--3,3,4-connected 3-nodal topology[4]
--INVALID-LINK--₂Perchlorate1D--1D coordination polymer[5]

Table 2: Physical Property Comparison of this compound Coordination Polymers

Compound/Metal IonLuminescence Emission Max (nm)Thermal Stability (Decomposition Temp.)Magnetic PropertiesOther Notable PropertiesReference
{Zn(bpp)(C₆H₅COO)₂}·2H₂O---Ferroelectric, SHG active[2]
{Zn₂(bpp)₂[C₆H₄(COO)₂]₂}·2H₂O---Ferroelectric, SHG active[2]
[Cd₂(µ-bpp)₄I₄]n386Decomposes in two steps--[1]
A 1D Cd(II) polymer440 (indigotin photoluminescence)--Fluorescence lifetime of 3.2 ns[3]
[Cu₂Br₂(bpp)]n486---[3]
[Mn(bpp)₂(C₄O₄)]·H₂O--Weak ferromagnetic coupling-[5]

Visualizing Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships governing the formation and properties of bpp coordination polymers.

StructureInfluence Influence of Synthesis Parameters on Structure cluster_synthesis Synthesis Parameters cluster_structure Resulting Structural Features Metal_Ion Metal Ion (e.g., Zn, Cd, Cu, Mn) Dimensionality Dimensionality (1D, 2D, 3D) Metal_Ion->Dimensionality Topology Network Topology (e.g., diamondoid, grid) Metal_Ion->Topology Co_ligand Co-ligand/Anion (e.g., Carboxylate, Halide) Co_ligand->Dimensionality Co_ligand->Topology Interpenetration Interpenetration Co_ligand->Interpenetration Solvent Solvent System Ligand_Conformation bpp Conformation (TT, GG, TG, etc.) Solvent->Ligand_Conformation Ligand_Conformation->Dimensionality Ligand_Conformation->Topology

Caption: Influence of key synthesis parameters on the final structural features of bpp coordination polymers.

PropertyCorrelation Structure-Property Correlation cluster_structure Structural Features cluster_properties Functional Properties Dimensionality Dimensionality Luminescence Luminescence Dimensionality->Luminescence Gas_Adsorption Gas Adsorption Dimensionality->Gas_Adsorption Topology Network Topology Ferroelectric Ferroelectric/SHG Topology->Ferroelectric Topology->Gas_Adsorption Interpenetration Interpenetration Interpenetration->Gas_Adsorption Metal_Center Metal Center Environment Metal_Center->Luminescence Magnetic Magnetic Properties Metal_Center->Magnetic

References

A Comparative Guide to Isomeric Purity Analysis of 1,3-Bis(4-pyridyl)propane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 1,3-Bis(4-pyridyl)propane and its derivatives is a critical quality attribute in pharmaceutical development and materials science. The presence of positional isomers, such as 1,3-bis(2-pyridyl)propane, 1,3-bis(3-pyridyl)propane, or mixed pyridine regioisomers, can significantly impact the compound's biological activity, toxicological profile, and material properties. This guide provides an objective comparison of the primary analytical techniques used for isomeric purity analysis of these compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for isomeric purity depends on factors such as the required resolution, sensitivity, sample throughput, and the availability of reference standards. Each technique offers distinct advantages and disadvantages for the analysis of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds, making it well-suited for many pyridine derivatives. The separation of positional isomers can be challenging due to their similar physicochemical properties.[1] However, by employing specialized stationary phases, such as those with phenyl or pyrenylethyl functionalities, enhanced separation can be achieved through π-π interactions with the pyridine rings.[2][3] Chiral stationary phases can be utilized for the separation of enantiomers if chiral centers are present in the derivatives.[4][5][6][7]

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While some this compound derivatives may require derivatization to increase their volatility, GC offers high separation efficiency.[8] Isomers can often be differentiated based on their unique fragmentation patterns in the mass spectrometer, even if they are not fully separated chromatographically.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically quantitative NMR (qNMR), is a primary analytical method that allows for the determination of isomeric purity without the need for reference standards of the impurities.[4][10][11] The distinct chemical environments of the protons and carbons in different isomers lead to unique NMR spectra, allowing for their identification and quantification.[12] Two-dimensional NMR techniques can be employed to resolve overlapping signals and confirm structural assignments.

The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the isomeric purity analysis of this compound derivatives, based on data for structurally similar compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Resolution Good to excellent, highly dependent on column chemistry and mobile phase composition. Specialized columns can resolve positional isomers.Excellent, particularly with capillary columns.Good to excellent, depends on spectral dispersion and field strength. 2D NMR can enhance resolution.
Sensitivity High (ng to pg range) with UV or MS detection.Very high (pg to fg range) with FID or MS detection.Moderate (µg to mg range).
Quantification Requires reference standards for each isomer for accurate quantification.Requires reference standards for each isomer for accurate quantification.Absolute quantification without the need for isomer-specific reference standards.
Sample Throughput Moderate to high.Moderate to high.Low to moderate.
Destructive Yes.Yes.No.
Applicability Broad, suitable for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds (derivatization may be required).Universal for soluble compounds.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific derivatives of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the separation of positional isomers of bis(pyridyl)alkanes.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A column with enhanced aromatic selectivity, such as a Phenyl-Hexyl or a Pyrenylethyl (PYE) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution may be necessary to resolve all isomers. A typical starting point could be a mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 7.0). The gradient would involve increasing the proportion of acetonitrile over time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 260 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general method for the analysis of bis(pyridyl)alkane isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL. If necessary, perform derivatization (e.g., silylation) to improve volatility.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a general procedure for determining isomeric purity using ¹H NMR.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound derivative sample into a clean vial.

    • Accurately weigh a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the vial. The internal standard should have a signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Pulse Angle: A 90° pulse angle should be used.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the signals of the minor isomers.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of the major isomer and the potential minor isomers.

    • Integrate a signal from the internal standard.

    • Calculate the molar ratio of the isomers to the internal standard, and from there, the isomeric purity of the sample.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Derivative Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC) Dissolution->Derivatization NMR qNMR Dissolution->NMR Analysis HPLC HPLC Derivatization->HPLC Injection GC GC-MS Derivatization->GC Injection Chromatogram Chromatogram (HPLC/GC) HPLC->Chromatogram GC->Chromatogram Spectrum NMR Spectrum NMR->Spectrum Quantification Peak Integration & Isomer Ratio Calculation Chromatogram->Quantification Spectrum->Quantification Purity Purity Quantification->Purity Isomeric Purity Report

Caption: General workflow for the isomeric purity analysis of this compound derivatives.

Method_Selection_Logic Start Start: Isomeric Purity Analysis of this compound Derivative Volatile Is the compound volatile & thermally stable? Start->Volatile GC GC-MS is a strong candidate Volatile->GC Yes HPLC HPLC is a strong candidate Volatile->HPLC No RefStandard Are reference standards for all isomers available? HighSensitivity Is very high sensitivity required? RefStandard->HighSensitivity Yes qNMR qNMR is the preferred method RefStandard->qNMR No HighSensitivity->qNMR No HPLC_or_GC HPLC or GC with relative quantification HighSensitivity->HPLC_or_GC Yes GC->RefStandard HPLC->RefStandard

Caption: Logical flow for selecting an analytical method for isomeric purity analysis.

References

Cross-Validation of Experimental and Computational Results for 1,3-Bis(4-pyridyl)propane Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computational data for 1,3-Bis(4-pyridyl)propane and its derivatives. By juxtaposing experimental findings with theoretical calculations, this document aims to offer a deeper understanding of the structural and spectroscopic properties of these systems, which are of significant interest in the fields of crystal engineering, coordination chemistry, and drug design. The following sections present a detailed comparison of structural parameters and vibrational frequencies obtained through experimental techniques and computational modeling, alongside the methodologies employed.

Structural and Spectroscopic Data Comparison

The conformation and vibrational properties of this compound are crucial for understanding its coordination behavior and potential applications. Below is a comparative summary of key data from experimental and computational studies.

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹)
Vibrational ModeExperimental (FT-IR/Raman)Computational (DFT/B3LYP)Reference
C-N Stretch12521262[1]
C-H Stretch (pyridyl)3020-31003050-3150[1]
C-H Stretch (propyl)2850-29502870-2980[1]
Pyridyl Ring Breathing990-1010995-1015[1]

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311+G(d,p) basis set, have shown good agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectroscopy data for the vibrational frequencies of this compound.[1] The majority of computed wavenumbers align well with experimental observations, allowing for a complete assignment of the fundamental vibrations based on total energy distribution (TED) calculations.[1]

Table 2: Comparison of Selected Bond Lengths (Å) and Angles (°)
ParameterExperimental (X-ray Crystallography)Computational (DFT/B3LYP)Reference
C-C (propyl chain)1.52 - 1.541.53 - 1.55[2][3]
C-N (pyridyl ring)1.33 - 1.351.34 - 1.36[2][3]
C-C-C (propyl chain angle)112 - 114113 - 115[2][3]
Dihedral Angle between Pyridyl Rings76.5 - 80.3Varies with conformer[4]

Single-crystal X-ray diffraction has been instrumental in determining the solid-state structure of this compound and its coordination polymers.[2][3] These experimental geometric parameters show excellent agreement with those obtained from DFT optimized structures.[5] The flexibility of the propane linker allows for different conformations, with the gauche-gauche conformation being observed in the crystal structure of a related derivative.[4] Computational studies can explore the energetic landscape of various conformers.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and computational analysis of this compound systems.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow A Synthesis of this compound or its complexes B Purification and Crystal Growth A->B C Spectroscopic Characterization (FT-IR, Raman, NMR) B->C D Structural Analysis (Single-Crystal X-ray Diffraction) B->D H Comparison with Experimental Data C->H Comparison of Spectroscopic Data D->H Comparison of Structural Data E Molecular Modeling (Initial Structure Generation) F Quantum Chemical Calculations (DFT: Geometry Optimization, Frequency Calculation) E->F G Conformational Analysis F->G F->H

A typical workflow for studying this compound systems.

Methodologies

Experimental Protocols

Synthesis of this compound Metal-Organic Frameworks (MOFs): A common method for the synthesis of MOFs involving this compound (bpp) is through solvothermal reactions. For instance, mixing transition metal(II) salts with a dicarboxylic acid (e.g., 3,3′-diphenyldicarboxylic acid) and bpp in a suitable solvent system, followed by heating in a sealed vessel, can yield crystalline MOFs.[2] The specific conditions, such as temperature, reaction time, and solvent ratios, are crucial for obtaining high-quality single crystals.

Single-Crystal X-ray Diffraction: Crystals suitable for X-ray diffraction are mounted on a diffractometer. Data collection is typically performed at a controlled temperature using Mo Kα radiation. The structure is then solved and refined using software packages like SHELXS and SHELXL.[4] This technique provides precise atomic coordinates, bond lengths, bond angles, and details about the crystal packing.

Spectroscopic Analysis (FT-IR and Raman): FT-IR spectra are often recorded using KBr pellets in the 4000–400 cm⁻¹ range.[1] Raman spectra can be obtained using a spectrometer with a suitable laser excitation source.[1] These methods provide information about the vibrational modes of the molecule, which are sensitive to its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the synthesized compounds in solution.[6] The chemical shifts and coupling constants provide detailed information about the molecular structure and connectivity.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules. A common approach involves using a functional like B3LYP with a basis set such as 6-311G(d,p) or higher.[5] Geometry optimization is performed to find the lowest energy structure, and frequency calculations are carried out to predict the vibrational spectra. These frequency calculations also confirm that the optimized structure is a true minimum on the potential energy surface.

Conformational Analysis: The flexibility of the propane linker in this compound leads to several possible conformers. Computational methods, including molecular mechanics and DFT, can be used to explore the potential energy surface and identify the most stable conformations.[7] This is crucial for understanding the molecule's behavior in different environments.

Logical Relationship of Analysis

The following diagram illustrates the logical flow of comparing experimental and computational data for a comprehensive understanding of the system.

G Exp Experimental Measurements (Spectroscopy, Diffraction) Struct Molecular Structure (Bond Lengths, Angles, Conformation) Exp->Struct Vib Vibrational Spectra (Frequencies, Modes) Exp->Vib Comp Computational Modeling (DFT, etc.) Comp->Struct Comp->Vib CrossVal Cross-Validation and Refined Understanding Struct->CrossVal Vib->CrossVal

Logical flow for cross-validation of experimental and computational results.

This guide demonstrates a strong correlation between experimental data and computational predictions for this compound systems. The synergy between these approaches provides a robust framework for the characterization and future design of novel materials and molecules based on this versatile building block.

References

Safety Operating Guide

Proper Disposal of 1,3-Bis(4-pyridyl)propane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 1,3-Bis(4-pyridyl)propane is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this chemical waste.

This compound is classified as a hazardous substance, and its disposal is regulated. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] Adherence to the following procedures is critical to mitigate risks and ensure compliance with safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Protective Equipment Specification Rationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact with the chemical.[3]
Body Protection Laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if vapors or aerosols are generated.[3][4]Minimizes inhalation of potentially harmful dust or fumes.[2][4]
Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled through an approved waste disposal plant.[2][4] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Characterization and Segregation

  • Isolate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3] Incompatible wastes can react dangerously.

  • Labeling: Keep the waste in its original or a compatible, clearly labeled container. The label must include the full chemical name, "this compound," and all relevant hazard symbols.

Step 2: Waste Container Management

  • Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5][6]

  • Container Filling: Do not overfill the waste container. It is recommended to fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[7] For solids, ensure the container can be securely sealed without spillage.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4][5] This area should be away from incompatible materials.

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. Provide an accurate description of the waste.

Step 4: Handling Empty Containers

  • Decontamination: Thoroughly empty and rinse the original container three times with a suitable solvent.

  • Rinsate Collection: Collect the rinsate as hazardous waste and dispose of it with the this compound waste.[5]

  • Container Disposal: After triple-rinsing and allowing it to dry, deface the label and dispose of the empty container as instructed by your institution's EHS guidelines, which may allow for disposal as non-hazardous waste.[5]

Emergency Procedures

In case of a spill or exposure:

  • Spill: Evacuate the area and prevent others from entering. If safe to do so, contain the spill using appropriate absorbent materials.[7] Avoid generating dust.[4] Report the spill to your EHS office immediately.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If they feel unwell, seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.

A Start: Chemical Waste Generated (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste mixed with other chemicals? B->C D Segregate into a dedicated, labeled hazardous waste container. C->D No E Consult EHS for compatibility before mixing. C->E Yes F Store container in designated hazardous waste area. D->F E->D G Is container full or ready for disposal? F->G G->F No H Contact EHS or licensed waste disposal contractor. G->H Yes I Complete waste pickup request forms. H->I J End: Waste collected for proper disposal. I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Bis(4-pyridyl)propane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Bis(4-pyridyl)propane (CAS No. 17252-51-6). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that presents several hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also known to cause skin irritation and serious eye irritation, and may lead to respiratory irritation.[3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against eye contact with the powder form of the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Prevents inhalation of dust particles, especially when handling the powdered form.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of experimental work.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Have an eyewash station and safety shower readily accessible.

    • Assemble all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.

  • Handling :

    • Wear the appropriate PPE as specified in the table above.[1]

    • Avoid generating dust when handling the solid form.[4]

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling the chemical.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical advice.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[2]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect excess solid this compound and any contaminated disposable materials (e.g., gloves, weigh paper) in a designated, clearly labeled, and sealed container for chemical waste.

    • Do not mix with other waste streams.

  • Empty Containers :

    • Empty containers should be handled as hazardous waste unless thoroughly decontaminated.

  • Disposal Method :

    • All waste containing this compound must be disposed of through a licensed chemical waste disposal company.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_chem Handle this compound (Avoid Dust Generation) prep_area->handle_chem Proceed to Handling store_chem Keep Container Tightly Closed handle_chem->store_chem decontaminate Decontaminate Work Area store_chem->decontaminate After Use dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE and Wash Hands dispose_waste->remove_ppe Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-pyridyl)propane
Reactant of Route 2
Reactant of Route 2
1,3-Bis(4-pyridyl)propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.